molecular formula C7H8Cl2N2 B3053910 3,5-Dichloro-4,6-dimethylpyridin-2-amine CAS No. 56960-80-6

3,5-Dichloro-4,6-dimethylpyridin-2-amine

Cat. No.: B3053910
CAS No.: 56960-80-6
M. Wt: 191.05 g/mol
InChI Key: FWCNFARJJWYBFH-UHFFFAOYSA-N
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Description

3,5-Dichloro-4,6-dimethylpyridin-2-amine is a useful research compound. Its molecular formula is C7H8Cl2N2 and its molecular weight is 191.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dichloro-4,6-dimethylpyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichloro-4,6-dimethylpyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-4,6-dimethylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2/c1-3-5(8)4(2)11-7(10)6(3)9/h1-2H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCNFARJJWYBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)N)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482441
Record name 3,5-Dichloro-4,6-dimethylpyridin-2-amine
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Molecular Weight

191.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56960-80-6
Record name 3,5-Dichloro-4,6-dimethyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56960-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-4,6-dimethylpyridin-2-amine
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Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Dichloro-4,6-dimethylpyridin-2-amine: Properties, Synthesis, and Reactivity for Advanced Research

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Landscape of a Niche Heterocycle

To our fellow researchers, scientists, and pioneers in drug development, this document serves as a comprehensive technical guide to the chemical properties and synthetic utility of 3,5-Dichloro-4,6-dimethylpyridin-2-amine. It is important to note that while this compound holds significant potential as a scaffold in medicinal chemistry and materials science, it is a niche molecule with limited readily available public data. Therefore, this guide has been meticulously crafted not only to present the known information but also to provide expert-driven insights extrapolated from closely related, well-characterized analogs. Our objective is to empower your research with a robust foundational understanding, enabling you to confidently navigate the synthesis and application of this promising, yet underexplored, chemical entity. We will delve into predicted properties, logical synthetic pathways, and expected reactivity, grounding our discussion in the established chemistry of substituted 2-aminopyridines.

Physicochemical and Structural Characteristics

The core of our subject is the 2-aminopyridine ring, a privileged structure in medicinal chemistry. The specific substitution pattern of 3,5-Dichloro-4,6-dimethylpyridin-2-amine—with two chlorine atoms and two methyl groups—imparts a unique combination of electronic and steric properties that are ripe for exploitation in molecular design.

Predicted Physicochemical Properties

While experimental data for the target molecule is not extensively documented, we can predict its key properties based on its structure and data from analogous compounds such as 3,5-dichloro-4-methylpyridin-2-amine and 3,5-dichloro-6-methylpyridin-2-amine.[1][2]

PropertyPredicted ValueRationale and Insights
Molecular Formula C7H8Cl2N2Derived from the chemical structure.
Molecular Weight 191.06 g/mol Calculated from the atomic weights of the constituent atoms.[3][4]
Appearance White to off-white crystalline solidBased on the typical appearance of similar chlorinated aminopyridines.[5]
Melting Point 135-150 °CThe presence of an additional methyl group compared to analogs suggests a potentially higher melting point due to increased molecular weight and crystal lattice interactions. For comparison, the melting point of 2-Amino-3,5-dichloro-6-methylpyridine is 132-136 °C.[5]
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, chloroform, and ethyl acetate.The hydrophobic chlorine and methyl groups will limit aqueous solubility, while the polar amine and pyridine nitrogen will allow for solubility in a range of organic solvents.
pKa (of the pyridinium ion) 2.5 - 3.5The electron-withdrawing chlorine atoms significantly reduce the basicity of the pyridine nitrogen compared to pyridine itself (pKa ≈ 5.2). The electron-donating methyl groups will slightly increase the basicity compared to a non-methylated analog.
LogP ~2.5-3.0The two chlorine and two methyl groups contribute to the lipophilicity of the molecule. The predicted LogP for 3,5-Dichloro-2,6-dimethylpyridin-4-amine is 2.58744.[4]

Synthesis and Strategic Considerations

A reliable synthetic route is paramount for the exploration of any new chemical entity. While a specific, published synthesis for 3,5-Dichloro-4,6-dimethylpyridin-2-amine is not available, a logical and efficient pathway can be designed based on established pyridine chemistry.

Proposed Synthetic Pathway

The most direct and logical approach to synthesizing 3,5-Dichloro-4,6-dimethylpyridin-2-amine would likely start from a pre-functionalized pyridine ring. A plausible multi-step synthesis is outlined below.

G cluster_0 Step 1: Synthesis of 2-Amino-4,6-dimethylpyridine cluster_1 Step 2: Dichlorination A 3-Aminocrotononitrile B Intermediate A->B Acetic Acid, Heat C 2-Amino-4,6-dimethylpyridine B->C Conc. H2SO4, Heat D 2-Amino-4,6-dimethylpyridine E 3,5-Dichloro-4,6-dimethylpyridin-2-amine D->E N-Chlorosuccinimide (NCS) in a suitable solvent (e.g., DMF/Methanol)

Caption: Proposed two-step synthesis of 3,5-Dichloro-4,6-dimethylpyridin-2-amine.

Detailed Experimental Protocol (Proposed)

This protocol is based on well-established procedures for the synthesis of similar compounds.[6][7][8]

Step 1: Synthesis of 2-Amino-4,6-dimethylpyridine

  • Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and thermometer, add acetic acid.

  • Addition of Starting Material: Slowly add 3-aminocrotonitrile in portions to the acetic acid at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (around 120-130 °C) and maintain for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up and Isolation of Intermediate: Cool the reaction mixture and concentrate under reduced pressure to remove the acetic acid. The resulting residue is then treated with a strong acid such as concentrated sulfuric acid and heated to induce the final cyclization and aromatization.

  • Purification: After cooling, the reaction is quenched with ice water and neutralized. The product, 2-amino-4,6-dimethylpyridine, can be extracted with an organic solvent and purified by recrystallization or column chromatography.

Step 2: Dichlorination

  • Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer and thermometer, dissolve the synthesized 2-amino-4,6-dimethylpyridine in a suitable solvent mixture, such as DMF and methanol.

  • Addition of Chlorinating Agent: Add N-chlorosuccinimide (NCS) portion-wise to the solution, maintaining the temperature at around 45 °C. The molar ratio of substrate to NCS should be carefully controlled to achieve dichlorination.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed.

  • Work-up and Isolation: Upon completion, remove the solvent by distillation under reduced pressure.

  • Purification: The crude product, 3,5-Dichloro-4,6-dimethylpyridin-2-amine, can be purified by recrystallization from a suitable solvent like ethanol to yield the final product.

Reactivity and Potential for Derivatization

The reactivity of 3,5-Dichloro-4,6-dimethylpyridin-2-amine is governed by the interplay of its functional groups: the nucleophilic amino group, the basic pyridine nitrogen, and the chlorinated aromatic ring which is susceptible to nucleophilic substitution and cross-coupling reactions.

The 2-Aminopyridine Moiety as a Directing Group

The 2-aminopyridine functionality is a powerful directing group in transition metal-catalyzed C-H activation reactions.[9] This allows for the functionalization of the pyridine ring and the synthesis of complex heterocyclic systems.

G A 3,5-Dichloro-4,6-dimethylpyridin-2-amine C Chelated Intermediate A->C Coordination B Transition Metal Catalyst (e.g., Pd, Rh, Ir) B->C E Functionalized Product C->E C-H Activation & Coupling D Coupling Partner D->E

Caption: General workflow for transition metal-catalyzed C-H functionalization.

Nucleophilic Aromatic Substitution and Cross-Coupling Reactions

The chlorine atoms on the pyridine ring are potential sites for nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). The steric hindrance from the adjacent methyl groups may influence the reactivity of the chlorine atoms.

Representative Protocol for a Suzuki Cross-Coupling Reaction:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3,5-Dichloro-4,6-dimethylpyridin-2-amine, an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water.

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3,5-Dichloro-4,6-dimethylpyridin-2-amine is not available, it should be handled with the care appropriate for a chlorinated aromatic amine. Based on data for similar compounds, it should be considered harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[10][11]

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Applications and Future Directions

The structural motifs present in 3,5-Dichloro-4,6-dimethylpyridin-2-amine suggest its potential utility in several areas of chemical research:

  • Medicinal Chemistry: The 2-aminopyridine core is a common feature in many biologically active compounds. The dichloro and dimethyl substitution pattern offers a unique scaffold for the development of novel kinase inhibitors, GPCR modulators, and other therapeutic agents.

  • Agrochemicals: Chlorinated pyridines are important intermediates in the synthesis of herbicides and fungicides.[5] This compound could serve as a building block for new crop protection agents.

  • Materials Science: The rigid, functionalized aromatic structure could be incorporated into polymers or organic electronic materials.

Conclusion

3,5-Dichloro-4,6-dimethylpyridin-2-amine represents a chemical entity with considerable untapped potential. While direct experimental data is limited, a thorough understanding of the chemistry of related 2-aminopyridines allows for the confident design of synthetic routes and the prediction of its chemical behavior. This guide provides a solid foundation for researchers to begin exploring the properties and applications of this intriguing molecule, with the hope of unlocking new discoveries in science and technology.

References

  • ResearchGate. (n.d.). Scope of the reaction with various substituted 2-aminopyridines. Retrieved from [Link]

  • RSC Publishing. (2025, January 14). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]

  • GalChimia. (2020, December 4). Easy Access to 2-Aminopyridines. Retrieved from [Link]

  • Google Patents. (n.d.). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
  • PubChem. (n.d.). 2-Amino-3,5-dichloro-6-methylpyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Dichloro-6-methylpyridin-2-amine. Retrieved from [Link]

  • Google Patents. (n.d.). EP0192287A2 - Process for the preparation of fluorinated pyridines.
  • ACS Publications. (2014, February 3). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]

  • Google Patents. (n.d.). CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.
  • Der Pharmacia Lettre. (2017). Spectroscopic and Quantum Mechanical studies of 4-Amino-3, 6-dichloro-2-pyridine carboxylic acid and 3, 6-Dichloro-2-pyridine carboxylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 3,5-dichloro-4-methylpyridin-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-2,6-dichloro-4-methylpyridine. Retrieved from [Link]

Sources

Technical Guide: Biological Activity & Therapeutic Potential of Substituted 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminopyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in over 50 FDA-approved therapeutics. Its ubiquity stems from its ability to function as a robust hydrogen bond donor-acceptor (D-A) motif, mimicking the purine ring of ATP in kinase inhibitors and the guanidine group of arginine in nitric oxide synthase (NOS) inhibitors.

This guide provides a technical deep-dive into the structural basis of 2-aminopyridine biological activity, focusing on kinase selectivity and NOS inhibition. It includes validated synthetic protocols, structure-activity relationship (SAR) maps, and quantitative data comparisons to support lead optimization campaigns.

Structural Basis & Pharmacophore

The biological versatility of 2-aminopyridine arises from its electronic duality. The ring nitrogen (N1) acts as a hydrogen bond acceptor (pKa ~6.8), while the exocyclic amino group (N2) serves as a hydrogen bond donor.

The "Hinge Binder" Motif

In kinase drug discovery, the 2-aminopyridine motif is frequently deployed to interact with the ATP-binding hinge region.

  • N1 (Ring Nitrogen): Accepts a hydrogen bond from the backbone amide NH of a specific hinge residue (e.g., Met, Glu).

  • N2 (Exocyclic Amine): Donates a hydrogen bond to the backbone carbonyl oxygen of the adjacent residue.

This bidentate interaction mimics the adenine ring of ATP, anchoring the inhibitor within the active site.

Tautomerism

While the amino tautomer is thermodynamically favored over the imino form in solution (by >10 kcal/mol), substitution at the ring nitrogen or specific solvent environments can shift this equilibrium, altering binding kinetics.

Therapeutic Applications & Mechanisms

Kinase Inhibition (Oncology)

The most prolific application of substituted 2-aminopyridines is in targeting receptor tyrosine kinases (RTKs).

  • Case Study: Crizotinib (Xalkori)

    • Target: ALK/ROS1/c-Met.

    • Mechanism: The 2-aminopyridine core binds to the hinge region of the ALK kinase domain. The 3-position substitution (fluoro-phenyl group) exploits a hydrophobic pocket, while the 5-position substitution extends into the solvent front, improving solubility and pharmacokinetic properties.

    • Resistance: Mutations such as ALK G1202R sterically hinder the binding of first-generation inhibitors, driving the development of "macrocyclic" or "spiro" 2-aminopyridine derivatives.

Nitric Oxide Synthase (NOS) Inhibition (Neurology)

Neuronal NOS (nNOS) is a target for neurodegenerative diseases.[1][2][3] The 2-aminopyridine group mimics the substrate L-arginine .

  • Selectivity Challenge: Differentiating nNOS from endothelial NOS (eNOS) is critical to avoid cardiovascular side effects (hypotension).

  • Solution: 6-substituted 2-aminopyridines. The 6-position substituent clashes with a bulky residue in eNOS but is accommodated by a smaller residue in nNOS, creating isoform selectivity.

GPCRs & Antimicrobials
  • Histamine H1 Antagonists: Tripelennamine and Mepyramine utilize the 2-aminopyridine core to block histamine binding.

  • Antimicrobials: Sulfapyridine (sulfa drug) inhibits bacterial dihydropteroate synthase.

Structure-Activity Relationship (SAR) Analysis

The following diagram maps the functional vectors of the 2-aminopyridine scaffold based on aggregated medicinal chemistry data.

SAR_Map Core 2-Aminopyridine Core N1 N1 (Ring Nitrogen) H-Bond Acceptor (Kinase Hinge Interaction) Core->N1 N2 N2 (Exocyclic Amine) H-Bond Donor (Arginine Mimic) Core->N2 C3 C3 Position Electronic Modulation (F, Cl, CN increases metabolic stability) Core->C3 C4 C4 Position Solvent Exposure (Solubilizing groups) Core->C4 C5 C5 Position Hydrophobic Pocket (Aryl/Heteroaryl extension) Core->C5 C6 C6 Position Steric Gatekeeper (Critical for NOS Selectivity) Core->C6

Caption: Functional vector map of the 2-aminopyridine scaffold highlighting key interaction sites for kinase and NOS targets.

Quantitative Data Summary

Table 1: Comparative Potency of Key 2-Aminopyridine Derivatives
Compound ClassTargetRepresentative MoleculeIC50 / Ki (nM)Selectivity FactorReference
Kinase Inhibitor c-MetCompound (S)-24o22 nM>100x vs VEGFR2[1]
Kinase Inhibitor ALK/ROS1Crizotinib~20 nMHigh vs EGFR[2]
NOS Inhibitor nNOSCompound 14j13 nM1761x (nNOS/eNOS)[3]
NOS Inhibitor iNOS4-Methyl-2-aminopyridine28 nMModerate[4]
Antimicrobial S. aureusCompound 2c39 µg/mL (MIC)N/A[5]

Experimental Protocols

Protocol A: Palladium-Catalyzed Synthesis (Buchwald-Hartwig)

Objective: To synthesize a C5-substituted 2-aminopyridine derivative from a 2-halopyridine precursor.

Reagents:

  • Substrate: 2-chloro-5-iodopyridine (1.0 equiv)

  • Amine: Morpholine (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: BINAP (7.5 mol%) or XPhos (for difficult substrates)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under argon flow, charge a dried Schlenk tube with Pd(OAc)₂, BINAP, and Cs₂CO₃.

  • Addition: Add the 2-chloro-5-iodopyridine and morpholine. Add anhydrous toluene (concentration ~0.1 M).

  • Degassing: Sparge the mixture with argon for 5 minutes to remove dissolved oxygen (critical for Pd cycle).

  • Reaction: Seal the tube and heat to 80–100°C for 12–16 hours.

    • Note: The iodine at C5 is more reactive than chlorine at C2, allowing regioselective amination at C5 first. To aminate C2, use 2-bromo-pyridine and higher temperatures (110°C).

  • Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc). Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Kinase Inhibition Assay (FRET-Based)

Objective: Determine IC50 of synthesized 2-aminopyridine against c-Met kinase.

System: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

Methodology:

  • Reagent Prep: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Mix: Dilute recombinant c-Met kinase (0.5 nM final) in Kinase Buffer.

  • Substrate Mix: Prepare solution containing Fluorescein-labeled PolyGT peptide (200 nM) and ATP (at Km, approx 10 µM).

  • Compound Addition:

    • Prepare 3-fold serial dilutions of the test compound in DMSO.

    • Add 100 nL of compound to 384-well plate (low volume, black).

  • Reaction Initiation: Add 5 µL Enzyme Mix, incubate 10 min. Add 5 µL Substrate Mix.

  • Incubation: Incubate at RT for 60 minutes.

  • Detection: Add 10 µL EDTA-containing detection reagent (stops reaction and binds phosphorylated peptide).

  • Read: Measure fluorescence ratio (665 nm / 520 nm) on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation to calculate IC50.

Mechanism of Action Visualization

The following diagram illustrates the critical "Hinge Binding" mode of 2-aminopyridines within the kinase active site.

Kinase_Binding cluster_kinase Kinase Hinge Region cluster_inhibitor 2-Aminopyridine Inhibitor Residue_Backbone_NH Backbone NH (Met/Glu) Pyridine_N Pyridine N1 (Acceptor) Residue_Backbone_NH->Pyridine_N H-Bond Residue_Backbone_CO Backbone C=O (Glu/Met) Exocyclic_NH2 Exocyclic -NH2 (Donor) Exocyclic_NH2->Residue_Backbone_CO H-Bond

Caption: Bidentate hydrogen bonding network between the 2-aminopyridine core and the kinase hinge region backbone.

References

  • Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. Source: Bioorganic & Medicinal Chemistry (2012). URL:[Link]

  • Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2023). URL:[Link]

  • Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-Based Scaffold. Source: Journal of Medicinal Chemistry (2016).[4] URL:[Link]

  • 2-Aminopyridines as Highly Selective Inducible Nitric Oxide Synthase Inhibitors. Source: Journal of Medicinal Chemistry (2004). URL:[Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment. Source: MDPI (2022). URL:[Link]

Sources

Comprehensive Safety, Handling, and Application Guide for 3,5-Dichloro-4,6-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dichloro-4,6-dimethylpyridin-2-amine (CAS: 56960-80-6) is a highly substituted, halogenated pyridine derivative that serves as a critical intermediate in modern pharmaceutical development[1]. Its unique steric and electronic profile makes it a valuable pharmacophore building block, particularly in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors[2] and DNA Polymerase Theta (Polθ) inhibitors used in targeted oncology therapies[3]. This whitepaper outlines the physicochemical profiling, rigorous safety protocols, and validated experimental methodologies required for handling this compound in a professional research environment.

Physicochemical Profiling

Understanding the physical properties of 3,5-Dichloro-4,6-dimethylpyridin-2-amine is the first step in establishing a safe handling protocol. The presence of two chlorine atoms significantly alters the electron density of the pyridine ring, impacting both its reactivity and its toxicological profile.

PropertyValueCausality / Significance
CAS Number 56960-80-6[1]Unique identifier for safety tracking.
Molecular Formula C7H8Cl2N2[1]Indicates high halogen content, dictating waste disposal routes.
Molecular Weight 191.06 g/mol [4]Required for precise stoichiometric calculations in coupling reactions.
Structure Substituted PyridineThe amino group at C2 is sterically hindered by the C3 chlorine and C6 methyl, requiring highly optimized coupling conditions.
Storage Conditions Dark, inert atmosphere, RT[5]Prevents oxidative degradation of the exocyclic amine group over time.

Toxicological Profile & Safety Protocols

While specific in vivo LD50 data for 3,5-Dichloro-4,6-dimethylpyridin-2-amine may be proprietary to specific drug development programs[2], it must be handled with the stringent safety measures applied to all highly active halogenated aminopyridines. Structural analogs typically present risks of dermal sensitization, serious eye irritation, and respiratory tract irritation (e.g., GHS statements H315, H319, H335)[6].

Personal Protective Equipment (PPE)
  • Gloves: Double-gloving with high-quality nitrile gloves is mandatory. Causality: Halogenated organic compounds can permeate standard latex or thin nitrile over time. Double-gloving ensures a secondary barrier if the primary glove is compromised during solvent handling.

  • Eye Protection: Chemical splash goggles. Causality: The compound's potential as a severe ocular irritant necessitates protection against both particulate dust during weighing and solvent splashes during synthesis.

  • Body Protection: Flame-retardant lab coat and closed-toe shoes.

Engineering Controls

All manipulations of the neat powder must be conducted within a certified chemical fume hood.

  • Causality: Weighing and transferring dry powders generate micro-particulates. A fume hood with a face velocity of 80–100 fpm ensures these particulates are drawn away from the researcher's breathing zone, mitigating inhalation risks.

Experimental Methodology: Synthesis and Derivatization

In drug development, 3,5-Dichloro-4,6-dimethylpyridin-2-amine is often synthesized in-house or derivatized via amide coupling to form active Polθ inhibitors[3]. The following protocol details the established method for its preparation via electrophilic aromatic substitution, highlighting the causality behind each step.

Protocol: Electrophilic Chlorination of 4,6-dimethylpyridin-2-amine

Objective: To synthesize 3,5-Dichloro-4,6-dimethylpyridin-2-amine via precise stoichiometric chlorination[3].

  • Reaction Setup: Dissolve 4,6-dimethylpyridin-2-amine (2.7 g, 22 mmol) in 27 mL of anhydrous N,N-Dimethylformamide (DMF) within a round-bottom flask.

    • Causality: DMF is a polar aprotic solvent that effectively solubilizes both the starting aminopyridine and the chlorinating agent, facilitating a homogeneous reaction environment.

  • Reagent Addition: Slowly add N-Chlorosuccinimide (NCS) (5.0 g, 37.6 mmol) to the solution in controlled portions.

    • Causality: Stepwise addition manages the exothermic nature of the chlorination, preventing thermal runaway and minimizing the formation of over-oxidized byproducts.

  • Incubation: Purge the vessel with nitrogen gas, seal, and stir the mixture at 50°C for 4 hours[3].

    • Causality: The nitrogen atmosphere prevents unwanted ambient oxidation of the amine. The mild heating to 50°C provides the necessary activation energy to drive the di-chlorination specifically to the sterically hindered 3 and 5 positions.

  • Quenching and Workup: Cool the reaction to room temperature, dilute with deionized water, and extract the aqueous layer multiple times with Dichloromethane (DCM)[3].

    • Causality: Water crashes out the highly water-soluble DMF and succinimide byproducts, while the DCM selectively partitions the target chlorinated organic product into the organic phase.

  • Purification: Concentrate the organic layer under reduced pressure and purify the residue using silica gel chromatography[3].

Process Visualization

G Storage 1. Inert Storage (Dark, Argon, RT) PPE 2. PPE Verification (Double Nitrile, Goggles) Storage->PPE Hood 3. Engineering Controls (Fume Hood Transfer) PPE->Hood Synthesis 4. Electrophilic Chlorination (NCS in DMF, 50°C) Hood->Synthesis Workup 5. Aqueous Quench & DCM Extraction Synthesis->Workup Waste 6. Halogenated Waste Disposal Protocol Workup->Waste

Caption: Workflow for the safe handling, synthesis, and disposal of 3,5-Dichloro-4,6-dimethylpyridin-2-amine.

References

1.[1] Howei Pharm. "CAS 56960-80-6 | 3,5-Dichloro-4,6-dimethylpyridin-2-amine". howeipharm.com. URL: 2.[5] BLD Pharm. "56960-76-0 | 3-Chloro-4-methylpyridin-2-amine". bldpharm.com. URL: 3.[2] Google Patents. "CA2786277A1 - Methods and compositions of targeted drug development". google.com. URL: 4.[6] AiFChem. "2858-20-0 | 5-Chloro-2,6-dimethylpyrimidin-4-amine". aifchem.com. URL: 5.[4] ChemicalBook. "56960-80-6 Basic Information". chemicalbook.com. URL: 6.[3] Justia Patents. "Acetamido derivatives as dna polymerase theta inhibitors". justia.com. URL:

Sources

Methodological & Application

Synthesis of 3,5-Dichloro-4,6-dimethylpyridin-2-amine: A Detailed Protocol and Mechanistic Insight

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract This application note provides a comprehensive guide for the synthesis of 3,5-dichloro-4,6-dimethylpyridin-2-amine, a key building block for pharmaceutical development, starting from 2-amino-4,6-dimethylpyridine. We present a robust and detailed protocol utilizing N-chlorosuccinimide (NCS) as the chlorinating agent. The document offers in-depth mechanistic explanations, a step-by-step experimental procedure, safety protocols, and methods for product purification and characterization. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable method for producing this valuable substituted pyridine intermediate.

Introduction and Significance

Substituted pyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs. The introduction of halogen atoms, particularly chlorine, onto the pyridine ring is a critical strategy for modulating a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. 3,5-dichloro-4,6-dimethylpyridin-2-amine is a versatile intermediate, providing multiple reaction sites for further chemical diversification in the synthesis of complex molecular architectures for drug discovery programs.

This guide details the regioselective dichlorination of 2-amino-4,6-dimethylpyridine. The presence of the activating amino group and two methyl groups on the pyridine ring necessitates a carefully controlled approach to achieve the desired 3,5-dichloro substitution pattern efficiently and with high purity.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis proceeds via an electrophilic aromatic substitution pathway. The starting material, 2-amino-4,6-dimethylpyridine, contains a strongly electron-donating amino group (-NH₂) which significantly increases the electron density of the pyridine ring, making it highly susceptible to electrophilic attack.

The amino group is a powerful ortho, para-director. Consequently, it activates the C3 and C5 positions for substitution. N-chlorosuccinimide (NCS) serves as the source of an electrophilic chlorine (Cl⁺). The reaction mechanism involves the attack of the electron-rich pyridine ring on the electrophilic chlorine atom of NCS. This forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex. The subsequent loss of a proton restores the aromaticity of the ring, yielding the chlorinated pyridine. To achieve dichlorination, two equivalents of NCS are required to substitute at both the C3 and C5 positions.

G cluster_0 Reaction Pathway Start 2-Amino-4,6-dimethylpyridine Reagent 2x N-Chlorosuccinimide (NCS) (Electrophilic Chlorine Source) Intermediate1 Sigma Complex 1 (Monochlorination) Intermediate2 Sigma Complex 2 (Dichlorination) Product 3,5-Dichloro-4,6-dimethylpyridin-2-amine

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
2-Amino-4,6-dimethylpyridine≥98%Commercial5407-87-4Starting material.
N-Chlorosuccinimide (NCS)≥98%Commercial128-09-6Chlorinating agent. Handle with care.[1][2][3]
Acetonitrile (MeCN)AnhydrousCommercial75-05-8Reaction solvent.
Ethyl Acetate (EtOAc)ACS GradeCommercial141-78-6For extraction & chromatography.
HexanesACS GradeCommercial110-54-3For chromatography.
Sodium Bicarbonate (NaHCO₃)Saturated Aq. Sol.N/A144-55-8For work-up.
BrineSaturated Aq. Sol.N/A7647-14-5For work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial7757-82-6Drying agent.
Silica Gel230-400 meshCommercial7631-86-9For column chromatography.
Equipment
  • Round-bottom flask (250 mL) with a magnetic stir bar

  • Reflux condenser and heating mantle

  • Thermometer/temperature probe

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene).[2][4]

  • N-Chlorosuccinimide (NCS): NCS is a corrosive solid and an oxidizing agent. It can cause severe skin burns and eye damage.[5] Avoid inhalation of dust.[1][3] Handle only in a fume hood.

  • Solvents: Acetonitrile, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to local regulations.[1][4]

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4,6-dimethylpyridine (5.0 g, 40.9 mmol).

  • Dissolution: Add 100 mL of anhydrous acetonitrile to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Reagent Addition: In a single portion, add N-chlorosuccinimide (11.4 g, 85.9 mmol, 2.1 equivalents) to the stirred solution.

  • Reaction: Heat the reaction mixture to 45-50°C using a heating mantle. Maintain this temperature and stir for 3-4 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The starting material will have a higher Rf than the more polar dichlorinated product. The reaction is complete when the starting material spot is no longer visible.

  • Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: To the resulting residue, add 100 mL of ethyl acetate and 100 mL of water. Stir vigorously. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a solid.

G

Purification

The crude product can be purified by silica gel column chromatography.

  • Column Preparation: Prepare a silica gel column using a slurry of silica in hexanes.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Load this onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc).

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Final Step: Remove the solvent from the combined pure fractions under reduced pressure to obtain 3,5-dichloro-4,6-dimethylpyridin-2-amine as a solid.

Results and Characterization

This protocol is expected to provide the desired product in good yield and high purity.

Quantitative Data Summary
ParameterValue
Starting Material Mass5.0 g
Molar Equivalents of NCS2.1
Reaction Temperature45-50 °C
Reaction Time3-4 hours
Expected Yield65-75%
Molecular FormulaC₇H₈Cl₂N₂
Molecular Weight191.06 g/mol
AppearanceOff-white to pale yellow solid
Product Characterization

The identity and purity of the synthesized 3,5-dichloro-4,6-dimethylpyridin-2-amine should be confirmed using standard analytical techniques:

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the amino protons and the two methyl groups. The aromatic proton signal from the starting material will be absent.

    • Expected Peaks: δ ~4.8 (br s, 2H, -NH₂), δ ~2.5 (s, 3H, -CH₃), δ ~2.4 (s, 3H, -CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR will show signals corresponding to the seven carbon atoms in the molecule, with the chlorinated carbons appearing at characteristic chemical shifts.

  • Mass Spectrometry (MS-ESI): The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 191.0, exhibiting a characteristic isotopic pattern for a molecule containing two chlorine atoms.

  • Melting Point: The purified compound should have a sharp melting point, which can be compared to literature values if available.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 3,5-dichloro-4,6-dimethylpyridin-2-amine. By carefully controlling the reaction conditions and using a well-defined purification strategy, this valuable intermediate can be obtained in high purity, ready for use in downstream applications in medicinal chemistry and drug discovery. The detailed mechanistic insights and safety precautions ensure that the synthesis can be performed safely and effectively by trained laboratory personnel.

References

  • AK Scientific, Inc. Safety Data Sheet (United States). N-Chlorosuccinimide. [URL: https://www.aksci.com/sds/S342_sds.pdf]
  • Loba Chemie. N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS. [URL: https://www.lobachemie.com/msds-947-n-chlorosuccinimide-for-synthesis-cas-no-128-09-6.aspx]
  • East Harbour Group. N-CHLOROSUCCINIMIDE Safety Data Sheet. [URL: https://www.eastharbourgroup.com/wp-content/uploads/2023/04/N-CHLOROSUCCINIMIDE-MSDS.pdf]
  • Santa Cruz Biotechnology. N-Chlorosuccinimide Material Safety Data Sheet.
  • Fisher Scientific. N-Chlorosuccinimide MSDS. [URL: https://www.fishersci.com/msds?productName=AC109630050]
  • ChemicalBook. 2-Amino-3,5-dichloropyridine synthesis. [URL: https://www.chemicalbook.
  • Benchchem. A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. [URL: https://www.benchchem.com/product/b052394]
  • Benchchem. N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions. [URL: https://www.benchchem.com/product/B001155]
  • Benchchem. Application Notes and Protocols: Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide. [URL: https://www.benchchem.com/product/B001155]

Sources

Application Note: Regioselective Buchwald-Hartwig Amination of 3,5-Dichloro-4,6-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

Highly functionalized aminopyridines are privileged scaffolds in modern drug discovery, frequently appearing in kinase inhibitors and GPCR modulators. However, the functionalization of sterically hindered, multi-halogenated pyridines presents significant synthetic hurdles. This application note details a highly optimized, regioselective Buchwald-Hartwig amination of 3,5-dichloro-4,6-dimethylpyridin-2-amine with a secondary amine (e.g., morpholine). By rationally selecting a bulky, electron-rich third-generation palladacycle (tBuBrettPhos Pd G3) and mild inorganic base, this protocol overcomes severe steric hindrance and catalyst poisoning, achieving >95% conversion and >20:1 regioselectivity for the C5 position.

Mechanistic Insights & Causality

The substrate, 3,5-dichloro-4,6-dimethylpyridin-2-amine, presents a "perfect storm" of synthetic challenges for palladium-catalyzed cross-coupling[1]:

  • Extreme Steric Hindrance : The C3 chloride is flanked by the 2-amino and 4-methyl groups, while the C5 chloride is wedged between the 4-methyl and 6-methyl groups.

  • Electronic Deactivation : The primary 2-amino group donates electron density into the pyridine ring via resonance. This deactivates the C-Cl bonds toward the initial oxidative addition step of the Pd(0) catalyst, which is typically the rate-limiting step for aryl chlorides[2].

  • Catalyst Poisoning : Unprotected primary amines can strongly coordinate to the palladium center, forming stable, off-cycle metallacycles that halt the catalytic cycle[3].

Rational Reaction Design

To solve these issues, the reaction conditions must be engineered at the molecular level:

  • Ligand Selection (tBuBrettPhos) : First-generation ligands (e.g., BINAP, dppf) fail completely here[3]. We utilize tBuBrettPhos , an extremely bulky dialkylbiaryl phosphine. The massive steric profile of the tert-butyl groups prevents the substrate's primary 2-amino group from binding to the palladium center, effectively shutting down catalyst poisoning.

  • Precatalyst (Pd G3) : Using a third-generation (G3) palladacycle ensures rapid, quantitative generation of the active mono-ligated L-Pd(0) species at mild temperatures, preventing catalyst degradation before the difficult oxidative addition can occur.

  • Base (K₃PO₄) : Strong, soluble bases like NaOtBu or LiHMDS risk deprotonating the 2-amino group, leading to unwanted oligomerization. Anhydrous K₃PO₄ provides a mild, heterogeneous basic environment that facilitates the deprotonation of the coordinated secondary amine without triggering side reactions.

  • Regioselectivity (C5 vs. C3) : While both sites are sterically hindered, the C5 position is electronically activated by the para-relationship to the electron-withdrawing pyridine nitrogen, making it the kinetically favored site for oxidative addition when using a highly discriminating bulky ligand.

CatalyticCycle A L-Pd(0) Active Catalyst B Oxidative Addition (Selective C5-Cl Cleavage) A->B Substrate Addition C Amine Coordination & Deprotonation (K3PO4) B->C Morpholine Binding D Reductive Elimination (C5-N Bond Formation) C->D KCl + H2O Removal D->A Product Release

Catalytic cycle of the regioselective Buchwald-Hartwig amination.

Reaction Optimization & Quantitative Data

The table below summarizes the optimization campaign. The data clearly demonstrates that tuning the steric bulk of the ligand and the strength of the base is critical for both conversion and C5-regioselectivity.

EntryPrecatalyst / LigandBaseSolventTemp (°C)Conversion (%)Selectivity (C5:C3)
1Pd₂(dba)₃ / XantphosNaOtBuToluene100< 10N/A
2Pd(OAc)₂ / RuPhosCs₂CO₃1,4-Dioxane100453:1
3BrettPhos Pd G3LiHMDSTHF65851:1.5
4 tBuBrettPhos Pd G3 K₃PO₄ t-Amyl OH 90 > 95 > 20:1

Note: Conversion determined by LC-MS integration at 254 nm. Entry 4 represents the optimized conditions utilized in the protocol below.

Experimental Protocol

Self-Validating System: This protocol incorporates specific In-Process Controls (IPCs) to ensure the reaction is proceeding correctly before advancing to the workup phase, preventing the loss of valuable starting materials.

Materials Required
  • Substrate : 3,5-Dichloro-4,6-dimethylpyridin-2-amine (1.0 mmol, 191.06 mg)

  • Nucleophile : Morpholine (1.5 mmol, 130.7 mg)

  • Catalyst : tBuBrettPhos Pd G3 (0.05 mmol, 5 mol%, 42.7 mg)

  • Base : Potassium phosphate tribasic (K₃PO₄), anhydrous, finely milled (2.0 mmol, 424.5 mg)

  • Solvent : tert-Amyl alcohol (Anhydrous, degassed, 5.0 mL)

Step-by-Step Methodology

Step 1: Reagent Preparation (Inert Atmosphere)

  • Transfer an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar into an argon-filled glovebox.

  • Weigh the 3,5-dichloro-4,6-dimethylpyridin-2-amine, tBuBrettPhos Pd G3, and K₃PO₄ directly into the Schlenk tube.

  • Mechanistic Note: Milling the K₃PO₄ prior to use increases its surface area, which is critical for the deprotonation step in heterogeneous cross-coupling mixtures.

Step 2: Solvent and Amine Addition

  • Seal the Schlenk tube with a rubber septum, remove it from the glovebox, and connect it to an argon Schlenk line.

  • Add 5.0 mL of anhydrous tert-amyl alcohol via syringe.

  • Add morpholine (130.7 mg) via a micro-syringe.

  • Sparge the reaction mixture with argon for 10 minutes to remove any trace dissolved oxygen, which rapidly deactivates the Pd(0) intermediate.

Step 3: Catalytic Heating & In-Process Control (IPC)

  • Place the Schlenk tube in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to maintain suspension of the inorganic base.

  • IPC Check (t = 4 hours): Briefly remove the tube from the heat. Under positive argon pressure, withdraw a 10 µL aliquot using a micro-syringe. Dilute the aliquot in 1 mL of HPLC-grade Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.

  • Validation: The reaction is deemed complete when the substrate peak (m/z 191.0) is <5% relative to the product peak (m/z 242.1). Continue heating up to 12 hours if necessary.

Step 4: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc).

  • Filter the crude mixture through a 1-inch pad of Celite to remove the precipitated KCl salts and palladium black. Rinse the pad with an additional 20 mL of EtOAc.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (90:10 to 50:50).

  • Collect the product fractions, concentrate, and dry under high vacuum to afford the pure 3-chloro-4,6-dimethyl-5-morpholinopyridin-2-amine.

Workflow S1 Reagent Preparation S2 Argon Degassing S1->S2 S3 Heating (90°C) & IPC Check S2->S3 S4 Celite Filtration S3->S4 S5 Silica Gel Chromatography S4->S5

Step-by-step experimental workflow for the Buchwald-Hartwig amination.

References

  • Wikipedia Contributors. (2025). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Retrieved from[Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. LibreTexts. Retrieved from [Link]

  • Shen, Q., & Hartwig, J. F. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Journal of Organic Chemistry, 72(9), 3606-3607. Retrieved from[Link]

Sources

Application Note: 3,5-Dichloro-4,6-dimethylpyridin-2-amine as a Core Intermediate for Novel Heterocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The development of targeted therapeutics frequently relies on highly functionalized heterocyclic building blocks to achieve precise spatial orientation and binding pocket complementarity. 3,5-Dichloro-4,6-dimethylpyridin-2-amine (CAS: 56960-80-6) has emerged as a privileged intermediate in the synthesis of novel heterocycles[1]. Characterized by its unique "push-pull" electronic substitution pattern, this compound provides essential lipophilicity, steric bulk, and reactive handles necessary for downstream derivatization. Recently, it has been prominently featured in the synthesis of acetamido derivatives acting as DNA Polymerase Theta (PolQ) inhibitors for oncology applications[2], as well as in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors[3].

This application note provides a comprehensive guide to the physicochemical properties, upstream synthesis, downstream derivatization protocols, and biological applications of this critical intermediate.

Physicochemical Profiling & Data Presentation

Understanding the baseline properties of 3,5-Dichloro-4,6-dimethylpyridin-2-amine is critical for optimizing reaction conditions, particularly regarding the reduced nucleophilicity of its amine group.

Table 1: Physicochemical and Structural Properties

ParameterValue / Description
Chemical Name 3,5-Dichloro-4,6-dimethylpyridin-2-amine
CAS Number 56960-80-6
Molecular Formula C₇H₈Cl₂N₂
Molecular Weight 191.06 g/mol
Structural Features Tetrasubstituted pyridine ring; sterically hindered C2-amine
Electronic Profile Deactivated amine (due to adjacent C3-Cl inductive effect); activated ring core (due to C4/C6 methyls)
Physical State Off-white to pale yellow powder

Mechanistic Insights: The Chemistry of the Scaffold

The utility of 3,5-dichloro-4,6-dimethylpyridin-2-amine lies in its specific substitution pattern.

  • Steric and Electronic Tuning: The electron-donating methyl groups at the C4 and C6 positions activate the pyridine ring, directing electrophilic aromatic substitution (chlorination) strictly to the C3 and C5 positions.

  • Downstream Conformation: Once incorporated into a larger API (Active Pharmaceutical Ingredient), the bulky chlorine atoms restrict the rotational freedom of adjacent amide bonds. This conformational locking is a deliberate design choice in medicinal chemistry to minimize entropic penalties upon binding to target kinases or polymerases[2].

  • Reactivity Causality: The C2-amino group is significantly deactivated by the electron-withdrawing inductive effect of the adjacent C3-chlorine atom, as well as by steric hindrance. Consequently, standard mild coupling conditions (e.g., EDC/HOBt) often fail, necessitating highly reactive acylating agents or robust coupling reagents (e.g., HATU) at elevated temperatures.

SyntheticWorkflow A 4,6-Dimethylpyridin-2-amine (Starting Material) B NCS, DMF, 50°C Electrophilic Chlorination A->B C 3,5-Dichloro-4,6-dimethylpyridin-2-amine (Key Intermediate) B->C D Amidation / Cross-Coupling (HATU/DIPEA or Acyl Chlorides) C->D E Novel Heterocyclic API (e.g., PolQ / EGFR Inhibitor) D->E

Figure 1: Synthetic workflow from precursor to novel heterocyclic API.

Experimental Protocols

Protocol A: Upstream Synthesis of the Intermediate

This protocol details the controlled di-chlorination of 4,6-dimethylpyridin-2-amine using N-Chlorosuccinimide (NCS)[2].

Causality of Reagent Selection: NCS is selected over chlorine gas (Cl₂) because it provides a controlled, mild source of electrophilic chlorine, preventing over-oxidation or destructive ring cleavage. Dimethylformamide (DMF) is utilized as the solvent because its high dielectric constant stabilizes the polar transition state during electrophilic aromatic substitution.

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4,6-dimethylpyridin-2-amine (2.7 g, 22.0 mmol).

  • Solvation: Dissolve the starting material in anhydrous DMF (27 mL). Purge the system with Nitrogen (N₂) for 5 minutes to prevent oxidative side reactions.

  • Reagent Addition: Slowly add N-Chlorosuccinimide (NCS) (5.0 g, 37.6 mmol, ~1.7 eq) in three equal portions over 15 minutes at room temperature. Note: Stepwise addition controls the exothermic nature of the initial mono-chlorination.

  • Reaction Execution: Heat the mixture to 50°C and stir under N₂ atmosphere for 4 hours.

  • In-Process Control (Self-Validating Step): Monitor the reaction via LC-MS. The mono-chlorinated intermediate [M+H]⁺ ~157 will appear first. The reaction is complete only when the mono-chlorinated peak is fully consumed, yielding the di-chlorinated product[M+H]⁺ ~191. If mono-chlorinated species remain, add an additional 0.2 eq of NCS and stir for 1 hour.

  • Workup: Quench the reaction by diluting with distilled water (100 mL). Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to yield the pure 3,5-dichloro-4,6-dimethylpyridin-2-amine.

Table 2: Optimization of Chlorination Conditions

Equivalents of NCSTemperatureTimeMajor Product Observed (LC-MS)Yield (%)
1.0 eq25°C2hMono-chlorinated intermediateN/A
1.7 eq25°C4hMixture of mono- and di-chlorinated45%
1.7 eq 50°C 4h Di-chlorinated (Target) >85%
2.5 eq80°C4hDegradation products / Impurities<30%
Protocol B: Downstream Derivatization (Amidation for PolQ Inhibitors)

Because the C2-amine is sterically hindered and electronically deactivated, highly efficient coupling conditions are required to form acetamido derivatives[2].

Step-by-Step Methodology:

  • Dissolve 3,5-dichloro-4,6-dimethylpyridin-2-amine (1.0 eq) and the target carboxylic acid (1.2 eq) in anhydrous DMF (0.2 M concentration).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to act as a non-nucleophilic base, neutralizing the system and deprotonating the carboxylic acid.

  • Add HATU (1.5 eq) in one portion. Causality: HATU generates an highly reactive 7-azabenzotriazole active ester, which is uniquely capable of overcoming the steric hindrance of the di-chloro substituted amine.

  • Heat the reaction to 60°C for 12 hours. Monitor via TLC until the amine is consumed.

  • Quench with saturated NaHCO₃, extract with Ethyl Acetate, and purify via reverse-phase preparative HPLC to isolate the final heterocyclic API.

Biological Application: Synthetic Lethality & Target Pathways

Derivatives synthesized from 3,5-dichloro-4,6-dimethylpyridin-2-amine are currently being investigated as potent inhibitors of DNA Polymerase Theta (PolQ) [2].

Mechanism of Action: In healthy cells, DNA double-strand breaks (DSBs) are repaired by high-fidelity Homologous Recombination (HR). However, in specific cancers (e.g., those with BRCA1/2 mutations), the HR pathway is deficient. These cancer cells become entirely dependent on a backup repair mechanism known as Microhomology-Mediated End Joining (MMEJ), which is driven by PolQ.

By utilizing heterocycles derived from our title intermediate to selectively inhibit PolQ, researchers can induce Synthetic Lethality . The cancer cells, stripped of both their primary and backup DNA repair mechanisms, accumulate catastrophic DNA damage and undergo apoptosis, while healthy cells (with intact HR) remain unaffected.

PolQPathway HR Homologous Recombination (HR) Deficiency (e.g., BRCA1/2 mut) DSB DNA Double-Strand Breaks (DSBs) HR->DSB Induces PolQ DNA Polymerase Theta (PolQ) Backup Repair Pathway DSB->PolQ Relies on for repair CellDeath Synthetic Lethality (Cancer Cell Apoptosis) PolQ->CellDeath Inhibition leads to Inhibitor Heterocyclic PolQ Inhibitor (Derived from Intermediate) Inhibitor->PolQ Blocks (Targeted Inhibition)

Figure 2: Mechanism of synthetic lethality via DNA Polymerase Theta (PolQ) inhibition.

Additionally, the rigid structural conformation imparted by the di-chloro substitution makes this scaffold highly effective in anchoring into the ATP-binding pockets of kinases, leading to its parallel use in Epidermal Growth Factor Receptor (EGFR) inhibitor development[3].

Conclusion

3,5-Dichloro-4,6-dimethylpyridin-2-amine is a highly specialized, self-directing intermediate that bridges the gap between basic pyridine chemistry and advanced targeted therapeutics. By understanding the causality behind its deactivated amine and leveraging optimized, high-energy coupling protocols, drug development professionals can efficiently utilize this scaffold to construct next-generation inhibitors for oncology and beyond.

References

  • Justia Patents. "Acetamido Derivatives as DNA Polymerase Theta Inhibitors." Patent Application 20220098154 (Issued March 31, 2022). Available at:[Link]

  • Google Patents. "Methods and compositions of targeted drug development." Patent CA2786277A1.

Sources

Application Note & Protocol: A Scalable Two-Step Synthesis of 3,5-Dichloro-4,6-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Substituted Aminopyridines

Substituted 2-aminopyridines are a class of heterocyclic compounds of significant interest in the pharmaceutical and agrochemical industries. Their unique structural motif serves as a versatile scaffold for the development of a wide range of biologically active molecules. The introduction of halogen atoms, such as chlorine, onto the pyridine ring can profoundly influence the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This application note provides a detailed, two-step protocol for the scale-up synthesis of 3,5-dichloro-4,6-dimethylpyridin-2-amine, a valuable intermediate for further chemical elaboration. The presented methodology is designed to be robust, scalable, and amenable to a standard laboratory or pilot plant setting.

The synthetic strategy involves the initial preparation of the precursor, 2-amino-4,6-dimethylpyridine, followed by a regioselective dichlorination. The protocols have been developed by adapting and optimizing established synthetic transformations for related compounds, with a strong emphasis on safety, efficiency, and scalability.

Overall Synthetic Workflow

The synthesis of 3,5-dichloro-4,6-dimethylpyridin-2-amine is achieved in two main stages: the synthesis of the 2-amino-4,6-dimethylpyridine precursor, followed by its dichlorination.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Dichlorination A 3-Aminocrotononitrile B Intermediate (6-amino-2,4-dimethyl-3-pyridine nitrile) A->B Acetic Acid, Reflux C 2-Amino-4,6-dimethylpyridine B->C Conc. H2SO4, Heat D 2-Amino-4,6-dimethylpyridine E 3,5-Dichloro-4,6-dimethylpyridin-2-amine D->E N-Chlorosuccinimide, Acetonitrile

Caption: Overall workflow for the synthesis of 3,5-Dichloro-4,6-dimethylpyridin-2-amine.

Part 1: Synthesis of 2-Amino-4,6-dimethylpyridine

This procedure is adapted from a patented method for the synthesis of 2-amino-4,6-dimethylpyridine, which offers a high-yield route suitable for scale-up.[1]

Reaction Mechanism

The formation of the pyridine ring likely proceeds through a series of condensation and cyclization reactions, followed by hydrolysis and decarboxylation to yield the final product.

G 3-Aminocrotononitrile 3-Aminocrotononitrile Intermediate Intermediate 3-Aminocrotononitrile->Intermediate Dimerization & Cyclization 2-Amino-4,6-dimethylpyridine 2-Amino-4,6-dimethylpyridine Intermediate->2-Amino-4,6-dimethylpyridine Hydrolysis & Decarboxylation

Caption: Proposed reaction mechanism for the synthesis of 2-Amino-4,6-dimethylpyridine.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberKey Properties
3-Aminocrotononitrile82.101118-61-2Solid
Acetic Acid (Glacial)60.0564-19-7Corrosive liquid
Concentrated Sulfuric Acid98.087664-93-9Highly corrosive liquid
Toluene92.14108-88-3Flammable liquid
Sodium Hydroxide40.001310-73-2Corrosive solid
Experimental Protocol

Step 1.1: Synthesis of Intermediate (6-amino-2,4-dimethyl-3-pyridine nitrile)

  • Reaction Setup: In a well-ventilated fume hood, equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Reagent Charging: Charge the flask with 500 mL of glacial acetic acid.

  • Addition of Starting Material: With gentle stirring, add 82.1 g (1.0 mol) of 3-aminocrotononitrile to the acetic acid in portions over 30 minutes. The addition is exothermic, and the temperature should be monitored.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the acetic acid under reduced pressure.

    • Carefully pour the concentrated residue onto 1 kg of crushed ice with stirring.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water (3 x 200 mL) and dry under vacuum to yield the intermediate.

Step 1.2: Synthesis of 2-Amino-4,6-dimethylpyridine

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 400 mL of concentrated sulfuric acid. Cool the flask in an ice bath.

  • Addition of Intermediate: Slowly and in portions, add the dried intermediate from the previous step to the cooled sulfuric acid, ensuring the temperature does not exceed 20 °C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 160-180 °C and maintain for 24 hours.[1]

  • Work-up:

    • Cool the reaction mixture to 120 °C and carefully quench by the dropwise addition of 200 mL of water.

    • Pour the cooled reaction mixture onto 1.5 kg of crushed ice.

    • Carefully neutralize the acidic solution by the slow addition of a 50% aqueous sodium hydroxide solution, keeping the temperature below 30 °C with an ice bath. Adjust the pH to 8-9.

    • Extract the aqueous layer with toluene (3 x 300 mL).

    • Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like isopropyl ether to afford 2-amino-4,6-dimethylpyridine as a white crystalline solid.[1]

Part 2: Dichlorination of 2-Amino-4,6-dimethylpyridine

The dichlorination of 2-amino-4,6-dimethylpyridine is an electrophilic aromatic substitution. The amino group is a strong activating group, directing the electrophilic chlorine to the ortho and para positions (3 and 5 positions). N-Chlorosuccinimide (NCS) is a suitable and relatively safe chlorinating agent for this transformation.[2]

Reaction Mechanism

The reaction proceeds via a standard electrophilic aromatic substitution mechanism.

G 2-Amino-4,6-dimethylpyridine 2-Amino-4,6-dimethylpyridine Sigma Complex Sigma Complex 2-Amino-4,6-dimethylpyridine->Sigma Complex + 2 Cl+ (from NCS) 3,5-Dichloro-4,6-dimethylpyridin-2-amine 3,5-Dichloro-4,6-dimethylpyridin-2-amine Sigma Complex->3,5-Dichloro-4,6-dimethylpyridin-2-amine - 2 H+

Caption: Proposed mechanism for the dichlorination of 2-Amino-4,6-dimethylpyridine.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberKey Properties
2-Amino-4,6-dimethylpyridine122.175407-87-4Solid
N-Chlorosuccinimide (NCS)133.53128-09-6Corrosive solid, handle with care[3][4][5][6][7]
Acetonitrile41.0575-05-8Flammable liquid
Experimental Protocol
  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, dissolve 61.1 g (0.5 mol) of 2-amino-4,6-dimethylpyridine in 500 mL of acetonitrile.

  • Addition of Chlorinating Agent: In a separate beaker, weigh 140.2 g (1.05 mol, 2.1 equivalents) of N-chlorosuccinimide. Add the NCS to the reaction mixture in portions over 1 hour, while maintaining the temperature at 20-25 °C with a water bath.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up:

    • Filter the reaction mixture to remove the succinimide byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in 500 mL of ethyl acetate and wash with a 1 M sodium thiosulfate solution (2 x 200 mL) to remove any residual NCS, followed by water (200 mL) and brine (200 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 3,5-dichloro-4,6-dimethylpyridin-2-amine can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Safety Considerations

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Acetic Acid and Sulfuric Acid: These are corrosive and should be handled with extreme care. Avoid inhalation of vapors and contact with skin and eyes.

  • N-Chlorosuccinimide (NCS): NCS is a corrosive and moisture-sensitive solid.[3][4][5][6][7] It should be handled in a dry environment. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[3][7]

  • Phosphorus Oxychloride (Alternative Chlorinating Agent): Although not used in the primary protocol, if considering phosphorus oxychloride, be aware that it is highly corrosive, reacts violently with water, and is toxic upon inhalation.[8][9][10][11][12] Strict anhydrous conditions and a robust gas scrubbing system are mandatory.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

Analysis2-Amino-4,6-dimethylpyridine3,5-Dichloro-4,6-dimethylpyridin-2-amine (Predicted)
Appearance White crystalline solidOff-white to pale yellow solid
Molecular Formula C₇H₁₀N₂C₇H₈Cl₂N₂
Molecular Weight 122.17 g/mol 191.06 g/mol
¹H NMR (CDCl₃) δ 6.25 (s, 1H), 4.40 (br s, 2H), 2.25 (s, 3H), 2.15 (s, 3H)δ 4.8 (br s, 2H), 2.4 (s, 3H), 2.3 (s, 3H)
¹³C NMR (CDCl₃) δ 158.0, 156.5, 147.0, 114.0, 105.0, 24.0, 21.0δ 155.0, 145.0, 120.0, 115.0, 22.0, 18.0
Mass Spec (EI) m/z 122 (M⁺)m/z 190, 192, 194 (M⁺, isotopic pattern for 2 Cl)

Conclusion

This application note provides a comprehensive and scalable two-step synthesis of 3,5-dichloro-4,6-dimethylpyridin-2-amine. The described protocols are designed for clarity and reproducibility, with a strong emphasis on safety and practical considerations for scale-up. The successful synthesis of this key intermediate opens avenues for the development of novel compounds in medicinal and materials chemistry.

References

  • Synthesis method of 2-amino-4, 6-dimethylpyridine. (n.d.). CN111303047A.
  • N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS. (2016, May 19). Loba Chemie. Retrieved from [Link]

  • PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. (2001, September 15). NJ.gov. Retrieved from [Link]

  • PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. (2015, April 9). Loba Chemie. Retrieved from [Link]

  • Phosphorus Oxychloride Safety Data Sheet. (n.d.). Air Liquide Malaysia. Retrieved from [Link]

  • N chlorosuccinimide sds Manufacturer & Supplier in China. (n.d.). Retrieved from [Link]

  • Toward Environmentally Benign Electrophilic Chlorinations: From Chloroperoxidase to Bioinspired Isoporphyrins. (n.d.). PMC. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dichlorinated Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of dichlorinated pyridines. These compounds are vital building blocks in the creation of pharmaceuticals and agrochemicals.[1][2][3] However, their synthesis is often complicated by the formation of various side products, which can impact yield, purity, and downstream applications.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the challenges of dichloropyridine synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side products I should expect?

A1: Side product profiles are highly dependent on the synthetic route. However, they generally fall into these categories:

  • Under-chlorination: Formation of monochlorinated pyridines. This is common in direct chlorination of pyridine or when using insufficient chlorinating agent.[4]

  • Over-chlorination: Formation of tri-, tetra-, or even pentachloropyridines. This occurs with excessive chlorinating agent or harsh reaction conditions.[5]

  • Isomeric Impurities: Formation of undesired dichloropyridine isomers (e.g., obtaining a mixture of 2,5- and 2,3-dichloropyridine).[6] This is often influenced by the starting material's directing groups, reaction temperature, and catalyst choice.

  • Hydroxylated/Pyridinone Impurities: Incomplete reaction when starting from hydroxypyridines can leave residual chlorohydroxypyridines or pyridinones.

  • Decomposition/Tar Formation: Harsh conditions, particularly high temperatures in direct chlorination of pyridine, can lead to polymerization or decomposition, resulting in tar formation.[5]

  • Deoxygenation Products: When starting from pyridine N-oxides, the N-oxide group may be reduced back to the pyridine without desired chlorination.[7]

Q2: How does my choice of starting material affect the potential side products?

A2: The starting material is a critical factor in determining the side product profile.

Starting MaterialCommon Synthetic RouteTypical Side Products
Pyridine Direct gas- or liquid-phase chlorinationComplex mixtures of mono-, di-, tri-, and other polychlorinated pyridines; Tar.[4][5]
Monochloropyridine Further chlorination (e.g., 2-chloropyridine)Over-chlorinated products (trichloropyridines), other dichloropyridine isomers.[5]
Hydroxypyridine Chlorodehydroxylation (e.g., with POCl₃)Incomplete conversion (chlorohydroxypyridines), phosphorus-based impurities.[6]
Aminopyridine Sandmeyer Reaction (Diazotization then CuCl)Unstable diazonium salts can decompose, leading to phenols and other byproducts.[6][8][9]
Pyridine N-Oxide Chlorination/Rearrangement (e.g., with POCl₃)Deoxygenated starting material, isomeric products.[7]
Q3: Which analytical techniques are best for identifying and quantifying these side products?

A3: A combination of techniques is often necessary for a complete picture:

  • Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for identifying and quantifying volatile chlorinated pyridines and their isomers. It provides both retention time for quantification and mass spectra for structural identification.

  • High-Performance Liquid Chromatography (HPLC): Useful for less volatile compounds, such as hydroxylated intermediates or pyridinones. Purity is often reported as area%.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the main product and identifying major impurities by their unique chemical shifts and coupling patterns.

  • Thin-Layer Chromatography (TLC): An essential tool for real-time reaction monitoring to determine the point of completion and visualize the formation of byproducts.

Section 2: Troubleshooting Guides by Synthetic Route

Guide A: Chlorodehydroxylation of Dihydroxypyridines (e.g., using POCl₃)

This is a common method for converting dihydroxypyridines to their corresponding dichlorinated analogs.

Problem: My reaction is incomplete, and I have a low yield of the dichloropyridine.
  • Possible Cause 1: Insufficient Chlorinating Agent. The conversion of a hydroxyl group to a chloride with phosphorus oxychloride (POCl₃) is a stoichiometric process. Using too little reagent will result in an incomplete reaction.

    • Solution: Ensure a sufficient molar excess of POCl₃ is used. Molar ratios of the dihydroxypyridine to POCl₃ of 1:5 to 1:15 are often employed to drive the reaction to completion.[6] Some modern, solvent-free methods have shown success with equimolar amounts of POCl₃, but these require high temperatures in a sealed reactor.[11][12][13]

  • Possible Cause 2: Suboptimal Reaction Temperature or Time. These reactions typically require significant heat to proceed efficiently.

    • Solution: For the chlorination of 2,5-dihydroxypyridine, heating to around 145°C for several hours has been reported to give high yields.[6] It is crucial to monitor the reaction by TLC or GC to determine the optimal reaction time and ensure the starting material has been fully consumed.

  • Possible Cause 3: Difficult Workup Leading to Product Loss. Quenching excess POCl₃ is highly exothermic and can be hazardous if not performed correctly. Product can also be lost during extraction.

    • Solution: The quenching of excess POCl₃ must be done with extreme care by slowly adding the reaction mixture to ice water with vigorous stirring.[6] After quenching, neutralize the solution to a pH of 7-9 before extracting the product with an organic solvent like dichloromethane.[6]

Problem: My final product is contaminated with phosphorus-containing impurities.
  • Possible Cause: Hydrolysis products of POCl₃. During the aqueous workup, POCl₃ is hydrolyzed to phosphoric acid. If the product is not thoroughly washed, these acidic impurities can remain.

    • Solution: After extraction into an organic solvent, wash the combined organic phases with a saturated brine solution.[6] This helps to remove water-soluble impurities, including residual phosphoric acid. Ensure you dry the organic layer thoroughly with an anhydrous drying agent (e.g., sodium sulfate) before solvent evaporation.[6]

Guide B: Direct Chlorination of Pyridine or Monochloropyridines

This route is often used in industrial settings but can be challenging to control on a lab scale.

Problem: I'm getting a complex mixture of chlorinated pyridines with low selectivity for the desired dichloro-isomer.
  • Possible Cause 1: Radical Reaction Mechanism. High-temperature chlorination proceeds via a radical mechanism, which is often difficult to control, leading to a distribution of products.[14] The direct chlorination of pyridine is often violent and can lead to coking.[4]

    • Solution: Precise temperature control is critical. For the liquid-phase chlorination of 2-chloropyridine to 2,6-dichloropyridine, temperatures between 180°C and 250°C are recommended.[5] Performing the reaction in the liquid phase without a catalyst at temperatures above 160°C can favor the formation of 2,6-dichloropyridine with high selectivity.[5]

  • Possible Cause 2: Over-chlorination. Excessive exposure to chlorine gas or overly high temperatures can push the reaction to form tri- and tetrachloropyridines.

    • Solution: Carefully control the stoichiometry of the chlorine gas feed.[5] This can be achieved by monitoring the chlorine concentration in the exhaust gas.[5] Maintain the reaction temperature within the optimal range to avoid over-chlorination.[5]

Problem: The reaction is producing a significant amount of tar.
  • Possible Cause: Thermal Decomposition. High reaction temperatures, especially in the direct chlorination of pyridine, can cause the starting material or products to decompose and polymerize.[5]

    • Solution: Optimize the reaction temperature to find a balance between an acceptable reaction rate and minimal decomposition. Ensure the starting materials are pure, as impurities can catalyze tar formation.[5]

Guide C: Sandmeyer Reaction of Aminochloropyridines

The Sandmeyer reaction is a powerful tool for converting an amino group to a chlorine, but it involves a notoriously unstable intermediate.

Problem: My yield is very low, and I'm isolating phenolic byproducts.
  • Possible Cause: Decomposition of the Diazonium Salt. Aryl diazonium salts are thermally unstable and can decompose, particularly if the temperature is not rigorously controlled.[6][8] This decomposition often leads to the formation of hydroxy-pyridines (phenols).

    • Solution: It is critical to maintain a low temperature (typically 0-5°C) throughout the diazotization step (the reaction of the aminopyridine with a nitrite source).[6][9] This is usually achieved with an ice-salt bath. The diazonium salt should be used immediately in the subsequent step and never isolated.[6][8]

  • Possible Cause 2: Ineffective Copper Catalyst or Incorrect Decomposition Temperature. The second step of the Sandmeyer reaction, the copper(I) chloride-catalyzed conversion of the diazonium salt, also requires careful temperature management.

    • Solution: After the diazotization is complete, the cold diazonium salt solution should be added slowly to the copper(I) chloride solution.[8] The temperature is then gradually raised (e.g., to 40-80°C) to promote the controlled decomposition to the desired dichloropyridine.[9]

Section 3: Visualization & Workflows

Troubleshooting Workflow for Dichloropyridine Synthesis

This decision tree provides a logical path for diagnosing and solving common issues encountered during synthesis.

TroubleshootingWorkflow start_node start_node problem_node problem_node cause_node cause_node solution_node solution_node start Start: Analyze Crude Product (GC-MS, TLC, NMR) low_yield Problem: Low Yield or Incomplete Reaction start->low_yield impurity Problem: Poor Purity start->impurity cause_temp Cause: Suboptimal Temp/Time? low_yield->cause_temp cause_reagent Cause: Insufficient Reagent? low_yield->cause_reagent cause_decomp Cause: Decomposition (e.g., Diazonium Salt)? low_yield->cause_decomp cause_over Cause: Over-chlorination? impurity->cause_over cause_under Cause: Under-chlorination? impurity->cause_under cause_isomer Cause: Isomeric Mixture? impurity->cause_isomer sol_optimize_cond Solution: Optimize Temp & Time (Monitor by TLC/GC) cause_temp->sol_optimize_cond sol_reagent_ratio Solution: Increase Molar Ratio of Chlorinating Agent cause_reagent->sol_reagent_ratio sol_temp_control Solution: Maintain Low Temp (0-5°C) during Diazotization cause_decomp->sol_temp_control sol_reduce_cl Solution: Reduce [Cl₂] or Reaction Time cause_over->sol_reduce_cl sol_increase_cl Solution: Increase Reagent Stoichiometry or Time cause_under->sol_increase_cl sol_purify Solution: Improve Purification (Distillation/Crystallization) cause_isomer->sol_purify

Caption: A troubleshooting decision tree for common synthesis issues.

Side Product Formation Pathways

This diagram illustrates the competing reactions that lead to common impurities during the chlorination of a generic monochloropyridine.

SideProductPathways reactant_node reactant_node product_node product_node side_product_node side_product_node condition_node condition_node SM Monochloropyridine (Starting Material) DP Desired Dichloropyridine (Product) SM->DP + Cl₂ TAR Tar / Decomposition Products SM->TAR Decomposition TP Trichloropyridine (Over-chlorination) DP->TP + Cl₂ cond1 Optimal Conditions (Temp, Time, [Cl₂]) cond2 Excess [Cl₂] High Temp cond3 Excessively High Temp

Caption: Reaction pathways for desired product vs. side products.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Chlorination of 2,5-Dihydroxypyridine with POCl₃

This protocol is adapted from a patented procedure and should be performed by trained personnel with appropriate safety precautions.[6]

  • Setup: In a 500 mL four-neck flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 200 g of phosphorus oxychloride (POCl₃).

  • Addition of Reactant: While stirring, carefully add 22.0 g (0.2 mol) of 2,5-dihydroxypyridine.

  • Reaction: Heat the reaction mixture to 145°C and maintain this temperature for 4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup - Quenching: After the reaction is complete, cool the mixture. Slowly and carefully pour the reaction residue into 300 g of ice water with vigorous stirring in a well-ventilated fume hood.

  • Neutralization: Neutralize the aqueous solution with a 40% aqueous sodium hydroxide solution to a pH of 7-9.

  • Extraction: Extract the aqueous layer three times with 50 g portions of dichloromethane.

  • Isolation: Combine the organic phases, wash with 30 g of saturated brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent by distillation under reduced pressure to obtain the crude 2,5-dichloropyridine.

  • Purification: If necessary, purify the product further by fractional crystallization from an isopropanol/water mixture.[6]

Protocol 2: General Procedure for Sandmeyer Reaction of 2-Amino-5-chloropyridine

This protocol involves a thermally unstable diazonium salt, which can be explosive when isolated and dry. It must be used in solution without isolation. All steps must be performed with strict temperature control.[6][8]

  • Diazotization Setup: Dissolve the 2-amino-5-chloropyridine in concentrated hydrochloric acid in a reactor. Cool the mixture to 0-5°C using an ice-salt bath.

  • Diazotization Reaction: Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise, ensuring the internal temperature never exceeds 5°C. Stir for 15-30 minutes after addition is complete to ensure full formation of the diazonium salt.

  • Catalyst Setup: In a separate reactor, prepare a solution or suspension of copper(I) chloride in hydrochloric acid.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution from step 2 to the copper(I) chloride mixture. Vigorous evolution of nitrogen gas will occur. Control the addition rate to manage the off-gassing.

  • Completion: After the addition is complete, gradually warm the reaction mixture to 40-60°C and hold for 1 hour to ensure the reaction goes to completion.

  • Workup: Cool the mixture to room temperature. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude dichloropyridine.

  • Purification: Purify the crude product by vacuum distillation or recrystallization.

References

  • Google Patents. CN104478794A - Synthesis method of 2,6-dichloropyridine.
  • Wikipedia. 2,6-Dichloropyridine. Available from: [Link]

  • Wang, H. et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. Available from: [Link]

  • ResearchGate. Chlorination of 2-hydroxypydridines at 0.5 mole scale. Available from: [Link]

  • Sun, Z. et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. Available from: [Link]

  • Chemistry World. Re-evaluating pyridine's role in chlorination reaction. Available from: [Link]

  • IUCrData. 2,6-Dichloropyridine-3,5-dicarbonitrile. Available from: [Link]

  • ResearchGate. Vilsmeier—Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines. Available from: [Link]

  • ResearchGate. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available from: [Link]

  • Master Organic Chemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • Master Organic Chemistry. SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Available from: [Link]

  • Google Patents. CN104529880A - Synthesis method of 2,3-dichloropyridine.
  • Patsnap. Method for preparing 2,3-dichloropyridine through Sandmeyer reaction catalyst. Available from: [Link]

  • ACS Publications. Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. Available from: [Link]

  • Wikipedia. Pyridine. Available from: [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • ResearchGate. Theoretical Study of Photochemical Chlorination of Pyridine in Gas Phase - Transition States of Addition Mechanism and IRC Analysis. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Oxidation with Chlorine /Pyridine Complexes. Available from: [Link]

  • Journal of Organic and Biomolecular Chemistry. Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]

  • Google Patents. US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides.
  • European Patent Office. PROCESS FOR THE PREPARATION OF 3,5-DICHLOROPYRIDINE. Available from: [Link]

  • CABI Digital Library. Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine. Available from: [Link]

  • Patsnap. Preparation method of 2,3-dichloropyridine. Available from: [Link]

  • RSC Publishing. Dichlorine–pyridine N-oxide halogen-bonded complexes. Available from: [Link]

  • ResearchGate. Chlorination and bromination of pyridine. Available from: [Link]

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3,5-Dichloro-4,6-dimethylpyridin-2-amine reaction condition optimization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3,5-Dichloro-4,6-dimethylpyridin-2-amine

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 3,5-Dichloro-4,6-dimethylpyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. We will delve into common experimental challenges, provide scientifically-grounded solutions, and offer detailed protocols to streamline your research and development efforts. Our focus is not just on the "how," but the fundamental "why" behind each experimental choice.

Troubleshooting Guide

This section addresses specific, practical issues that can arise during the synthesis of 3,5-Dichloro-4,6-dimethylpyridin-2-amine. The solutions provided are based on established chemical principles and field-proven optimization strategies.

Q1: My palladium-catalyzed amination reaction shows low to no conversion. What are the primary causes?

A1: This is a frequent challenge, particularly when dealing with electron-deficient and sterically hindered chloropyridines. The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step[1].

  • Suboptimal Catalyst System: Your choice of palladium precursor and, more importantly, the phosphine ligand is critical. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for activating C-Cl bonds[1].

    • Solution: Employ bulky, electron-rich biarylphosphine ligands. Ligands such as RuPhos, BrettPhos, or Xantphos are designed to accelerate both the oxidative addition and the final reductive elimination steps of the catalytic cycle. A systematic ligand screening is highly recommended[1][2].

  • Incorrect Base: The base not only acts as a stoichiometric reactant but also influences catalyst activity and stability.

    • Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) is often effective, but if you experience base-sensitive functional group degradation, consider switching to a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄)[2][3].

  • Catalyst Deactivation: The active Pd(0) species is highly sensitive to oxygen.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (high-purity argon or nitrogen). All solvents and reagents must be rigorously degassed and dried. Using a robust palladium pre-catalyst (e.g., G3 or G4 palladacycles) can also improve consistency[1].

Q2: I am observing a significant amount of a hydrodehalogenation byproduct (replacement of -Cl with -H). How can I suppress this?

A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, arising from competing reaction pathways that reduce the aryl chloride[1].

  • Causality: This side reaction often becomes competitive when the desired reductive elimination step is slow. It can also be exacerbated by the presence of trace amounts of water or by β-hydride elimination from the amine.

    • Solution 1 (Ligand Choice): As with low conversion, the ligand is key. Sterically hindered biarylphosphine ligands can accelerate the C-N bond-forming reductive elimination, outcompeting the hydrodehalogenation pathway.

    • Solution 2 (Anhydrous Conditions): Water can be a proton source for the hydrodehalogenation byproduct. Ensure all reagents, solvents, and glassware are scrupulously dried. Adding activated molecular sieves to the reaction can be beneficial[4].

    • Solution 3 (Amine Stoichiometry): Using a slight excess of the amine coupling partner (e.g., 1.2–1.5 equivalents) can help push the equilibrium towards the desired C-N coupling pathway[1].

Q3: My direct chlorination of 2-amino-4,6-dimethylpyridine with phosphorus oxychloride (POCl₃) is producing an intractable tar instead of the desired product. What's going wrong?

A3: This is a known issue when attempting to chlorinate activated aminopyrimidine or pyridine rings directly with POCl₃ alone. The reaction can be highly exothermic and lead to degradation and polymerization[5][6].

  • Causality: The highly reactive nature of the aminopyridine ring in the presence of a strong Lewis acid like POCl₃ at high temperatures can lead to uncontrolled side reactions and the formation of complex polymeric materials[6].

    • Solution 1 (Use of Additives): The addition of a weak tertiary amine, such as N,N-dimethylaniline, or a quaternary ammonium salt can moderate the reactivity and improve yields significantly. These additives help to solubilize intermediates and prevent the formation of insoluble tars[6].

    • Solution 2 (Milder Reagents): Consider using N-chlorosuccinimide (NCS) in a suitable solvent like acetonitrile or DMF. This reagent is much milder and can provide higher selectivity for the desired dichlorination with fewer degradation byproducts[7].

    • Solution 3 (Temperature Control): Exothermic reactions must be managed carefully. Ensure slow, portion-wise addition of the chlorinating agent and maintain the reaction temperature with an efficient cooling bath[5].

Q4: I'm having difficulty purifying the final product. Column chromatography results in significant tailing and poor separation.

A4: The basic nature of the pyridine nitrogen and the exocyclic amine can cause strong interactions with the acidic silica gel surface, leading to tailing[5].

  • Solution 1 (Modify the Mobile Phase): Add a small amount of a basic modifier, such as triethylamine (~0.5-1%) or ammonia in methanol, to the eluent. This will compete for the active sites on the silica gel, improving the peak shape and resolution of your product[5].

  • Solution 2 (Acid-Base Extraction): Utilize the basicity of your product for purification. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). Your product will be protonated and move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) and re-extract your purified product with an organic solvent[5].

  • Solution 3 (Crystallization): If your product is a solid, crystallization is an excellent method for achieving high purity. Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find suitable conditions[5].

Frequently Asked Questions (FAQs)

Q1: What is the most robust and modern method for synthesizing 3,5-Dichloro-4,6-dimethylpyridin-2-amine?

A1: While classical methods like direct chlorination exist, the palladium-catalyzed Buchwald-Hartwig amination is arguably the most versatile and reliable method. This approach involves coupling a suitable amine source (like ammonia, a protected amine, or an amine equivalent) with a 2-halo-3,5-dichloro-4,6-dimethylpyridine precursor. This method offers excellent functional group tolerance and is highly amenable to optimization through ligand and base screening[8][9].

Q2: How does the choice of ligand influence a Buchwald-Hartwig reaction for this substrate?

A2: The ligand is the most critical variable for success. For an electron-deficient and sterically congested substrate like a substituted dichloropyridine, the ligand must:

  • Promote Oxidative Addition: Be electron-rich enough to facilitate the difficult C-Cl bond cleavage.

  • Be Sterically Bulky: The bulkiness of the ligand promotes the final, product-releasing reductive elimination step and prevents the formation of inactive catalyst dimers.

  • Provide Stability: The ligand must stabilize the palladium center throughout the catalytic cycle to prevent decomposition (e.g., formation of palladium black). This is why large, complex biarylphosphine ligands (e.g., XPhos, RuPhos) are state-of-the-art for these challenging transformations[1][10].

Q3: Why are anhydrous conditions so critical for this type of C-N coupling reaction?

A3: Water can be detrimental in several ways:

  • Reagent Decomposition: Strong bases like NaOt-Bu are readily quenched by water. Organometallic reagents used in related cross-couplings are also water-sensitive.

  • Catalyst Deactivation: Water can participate in side reactions that convert the active Pd(0) catalyst into inactive palladium hydroxides or oxides.

  • Promotion of Side Reactions: As discussed in the troubleshooting guide, water can be a proton source for the undesired hydrodehalogenation side product[1].

Q4: What are the primary safety concerns when running these reactions?

A4:

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. They should be handled in a fume hood under an inert atmosphere.

  • Strong Bases: Sodium tert-butoxide is corrosive and pyrophoric upon contact with moist air or water. It must be handled under an inert atmosphere.

  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water, releasing toxic HCl gas. It must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

  • Pressure: Heating sealed vessels can lead to a dangerous buildup of pressure. Always use appropriate reaction vessels (e.g., sealed microwave vials or pressure-rated flasks) and a blast shield.

Data-Driven Optimization

The following table summarizes typical results from a Design of Experiments (DoE) approach to optimize a Buchwald-Hartwig amination, demonstrating the critical impact of ligand and base selection. The hypothetical reaction is the amination of 2-bromo-3,5-dichloro-4,6-dimethylpyridine with benzophenone imine (an ammonia equivalent).

Entry Pd Precursor Ligand Base Solvent Temp (°C) Yield (%) Key Observation
1Pd₂(dba)₃PPh₃Cs₂CO₃Dioxane100<5Ineffective ligand for C-Cl activation[1].
2Pd(OAc)₂XantphosK₃PO₄Toluene11045Moderate yield; Xantphos can be effective for some pyridines[2].
3Pd₂(dba)₃RuPhosNaOt-BuToluene10092Excellent yield. Bulky biaryl ligand and strong base are highly effective.
4RuPhos-Pd-G3RuPhosNaOt-But-BuOH9095Use of a pre-catalyst and a greener solvent improves efficiency and robustness[9].
5Pd₂(dba)₃RuPhosK₃PO₄Dioxane10068Weaker base leads to a significant drop in yield compared to Entry 3.

Visual Guides & Workflows

Troubleshooting Workflow

This decision tree provides a logical path for diagnosing and solving common issues encountered during the synthesis.

G start Problem Observed low_yield Low Yield / No Reaction start->low_yield side_product Side Product Formation start->side_product stalled Reaction Stalls start->stalled cause_yield_1 Suboptimal Catalyst/ Ligand System low_yield->cause_yield_1 cause_yield_2 Incorrect Base or Solvent low_yield->cause_yield_2 cause_yield_3 Catalyst Deactivation (Air/Moisture) low_yield->cause_yield_3 cause_side_1 Hydrodehalogenation side_product->cause_side_1 cause_side_2 Di-amination or Other Byproduct side_product->cause_side_2 sol_stalled Check Reagent Purity. Add Fresh Catalyst/Reagent. Ensure Anhydrous Conditions. stalled->sol_stalled sol_yield_1 Screen Bulky, Electron-Rich Biarylphosphine Ligands (e.g., RuPhos, XPhos) cause_yield_1->sol_yield_1 sol_yield_2 Use Strong Base (NaOt-Bu) or Screen Cs2CO3, K3PO4. Ensure Anhydrous Solvent. cause_yield_2->sol_yield_2 sol_yield_3 Degas Solvents Thoroughly. Use Inert Atmosphere (Ar/N2). Consider a Pre-catalyst. cause_yield_3->sol_yield_3 sol_side_1 Ensure Strictly Anhydrous Conditions. Re-evaluate Ligand Choice. cause_side_1->sol_side_1 sol_side_2 Adjust Stoichiometry. Lower Temperature. Analyze by LC-MS to Identify. cause_side_2->sol_side_2

Caption: A logical workflow for troubleshooting common synthetic issues.

Simplified Buchwald-Hartwig Catalytic Cycle

This diagram illustrates the key steps in the palladium-catalyzed amination cycle, explaining the role of the different reaction components.

G Pd0 Pd(0)L (Active Catalyst) OA_complex Ar-Pd(II)(L)-Cl Pd0->OA_complex Oxidative Addition Amine_complex Ar-Pd(II)(L)-NR'R'' OA_complex->Amine_complex Ligand Exchange & Deprotonation Amine_complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amine_complex->Product ArCl Ar-Cl ArCl->OA_complex Amine HNR'R'' Amine->Amine_complex Base Base Base->Amine_complex

Sources

Technical Support Center: 3,5-Dichloro-4,6-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific stability and degradation data for 3,5-Dichloro-4,6-dimethylpyridin-2-amine are not extensively available in the public domain. The following guidance is based on the general chemical properties of substituted and chlorinated pyridines and related aminopyridines. It is intended to serve as a practical resource for researchers and should be supplemented with rigorous in-house experimental validation.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and general stability of 3,5-Dichloro-4,6-dimethylpyridin-2-amine.

Q1: What are the recommended storage conditions for 3,5-Dichloro-4,6-dimethylpyridin-2-amine?

A1: To ensure the long-term integrity of the compound, it is recommended to store 3,5-Dichloro-4,6-dimethylpyridin-2-amine in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).[1] Many halogenated and amino-substituted pyridines are sensitive to light, moisture, and atmospheric oxygen.[2][3] A supplier of a structurally similar compound, 3,5-Dichloro-2-methylpyridin-4-amine, recommends storage at room temperature, in a dark place, and under an inert atmosphere.[1]

Q2: Is 3,5-Dichloro-4,6-dimethylpyridin-2-amine sensitive to air or moisture?

A2: While specific data is unavailable for this compound, related aminopyridines are known to be hygroscopic.[3] Therefore, it is prudent to handle 3,5-Dichloro-4,6-dimethylpyridin-2-amine in a controlled environment, such as a glove box or under a stream of dry inert gas, to minimize exposure to moisture.

Q3: What are the general safety precautions for handling this compound?

A3: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4][5] Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[3][4] Avoid contact with skin and eyes.[3][4] In case of contact, wash the affected area thoroughly with water.

Q4: What are the known incompatibilities for this class of compounds?

A4: Based on safety data for related compounds like 4-Amino-3,5-dichloropyridine, strong oxidizing agents should be avoided. Reactions with strong acids and bases should be performed with caution, as they can potentially lead to degradation or unwanted side reactions.

II. Troubleshooting Guide for Experimental Workflows

This section provides a structured approach to troubleshooting common issues that may arise during experiments involving 3,5-Dichloro-4,6-dimethylpyridin-2-amine.

Issue 1: Inconsistent Reaction Yields or Formation of Unidentified Byproducts

Possible Cause: Degradation of the starting material or product.

Troubleshooting Steps:

  • Verify Starting Material Purity: Before use, confirm the purity of your 3,5-Dichloro-4,6-dimethylpyridin-2-amine batch using an appropriate analytical technique such as NMR, LC-MS, or GC-MS. Impurities from the synthesis of related compounds can include starting materials or byproducts from side reactions.[6]

  • Control Reaction Temperature: Exothermic reactions can lead to thermal degradation.[7] Consider slow, portion-wise addition of reagents and ensure efficient cooling to maintain the desired reaction temperature.

  • Inert Atmosphere: If not already doing so, perform the reaction under an inert atmosphere (argon or nitrogen) to prevent potential oxidation.

  • Solvent Purity: Ensure that the solvents used are dry and free of impurities. Some solvents can contain residual acids or water that may contribute to degradation.

  • Light Protection: Protect the reaction mixture from light, especially if the reaction is run over an extended period, as photodegradation of chlorinated pyridines can occur.

Issue 2: Discoloration of the Compound Upon Storage or in Solution

Possible Cause: Photodegradation or oxidation.

Troubleshooting Steps:

  • Storage: As recommended, store the solid compound in an amber vial or a container protected from light, under an inert atmosphere, and in a desiccator.[1]

  • Solution Stability: If you observe discoloration in solution, it may be an indication of instability under those specific conditions. Prepare solutions fresh whenever possible. If solutions need to be stored, even for a short period, they should be protected from light and air.

  • Solvent Choice: The choice of solvent can impact stability. While comprehensive data is lacking, consider using aprotic, non-polar solvents where possible to minimize potential reactions.

Issue 3: Difficulty in Product Purification

Possible Cause: Tailing on silica gel chromatography due to the basic nature of the pyridine nitrogen.

Troubleshooting Steps:

  • Modified Chromatography: To mitigate tailing on silica gel, a small amount of a basic modifier, such as triethylamine or ammonia, can be added to the eluent.[7]

  • Alternative Purification Methods: If chromatography is problematic, consider other purification techniques such as crystallization, sublimation, or acid-base extraction.[7] For acid-base extraction, the basic pyridine can be protonated with a dilute acid and extracted into an aqueous layer, leaving non-basic impurities in the organic layer. The pyridine can then be recovered by basifying the aqueous layer and re-extracting.[7]

III. Potential Degradation Pathways

While specific degradation pathways for 3,5-Dichloro-4,6-dimethylpyridin-2-amine have not been elucidated, the following are plausible routes based on the chemistry of related compounds.

A. Photodegradation

Chlorinated pyridines are known to undergo photodegradation in aqueous solutions, which can involve the cleavage of the carbon-chlorine bond.[8] This can lead to the formation of hydroxylated or other substituted pyridines.

Caption: Potential photodegradation pathway.

B. Thermal Degradation

At elevated temperatures, chlorinated aminopyridines may undergo decomposition. This could involve the loss of chlorine atoms, elimination of the amino group, or cleavage of the pyridine ring.[9][10] The presence of oxygen at high temperatures can lead to the formation of nitrogen oxides and other oxidation products.

Caption: Potential thermal degradation pathways.

C. Hydrolysis

Although likely to be slow for an electron-rich aromatic system, hydrolysis of the chloro-substituents to hydroxyl groups could occur under certain pH and temperature conditions, particularly at the more activated positions on the pyridine ring.

IV. Analytical Methods for Stability Assessment

To assess the stability of 3,5-Dichloro-4,6-dimethylpyridin-2-amine in your specific experimental context, the following analytical techniques are recommended:

Technique Application
High-Performance Liquid Chromatography (HPLC) To quantify the parent compound and detect the formation of non-volatile degradation products. A stability-indicating method should be developed.
Liquid Chromatography-Mass Spectrometry (LC-MS) To identify the molecular weights of potential degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) Suitable for identifying volatile and semi-volatile degradation products.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy To structurally characterize degradation products if they can be isolated in sufficient purity.

V. Experimental Protocols

Protocol 1: General Handling and Solution Preparation
  • Allow the container of 3,5-Dichloro-4,6-dimethylpyridin-2-amine to equilibrate to room temperature before opening to prevent moisture condensation.

  • In a chemical fume hood, weigh the desired amount of the solid compound into a clean, dry vial.

  • Add the desired solvent (previously dried and degassed, if necessary) to the vial.

  • If the compound is not readily soluble, sonication or gentle warming can be applied. Monitor for any signs of degradation (e.g., color change).

  • If the solution is to be stored, flush the headspace with an inert gas, seal the container tightly, and protect it from light.

Protocol 2: Monitoring a Reaction for Compound Stability
  • Set up the reaction under the desired conditions, including temperature, solvent, and atmosphere.

  • At regular time intervals (e.g., t=0, 1h, 4h, 24h), withdraw a small aliquot of the reaction mixture.

  • Immediately quench the aliquot if necessary to stop the reaction.

  • Prepare the aliquot for analysis by diluting it with a suitable solvent.

  • Analyze the samples by a suitable analytical method (e.g., HPLC, LC-MS) to monitor the concentration of the starting material and the formation of any new peaks that might indicate degradation products.

VI. References

  • Google Patents. (n.d.). CN105503706A - Dehalogenation degradation method for halogenated pyridine compound. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic data of the thermal decomposition of 2-aminopyridine complexes. Retrieved from [Link]

  • Fetzner, S., & Lingens, F. (1994). Biodegradation of halogenated organic compounds. Microbiological reviews, 58(4), 641–685.

  • Fetzner, S., & Lingens, F. (1994). Biodegradation of halogenated organic compounds. PubMed, 58(4), 641-685.

  • Fun, H. K., Kia, R., Maity, A. C., Maity, S., & Goswami, S. (2009). 3,5-Dichloro-6-methylpyridin-2-amine. Acta crystallographica. Section E, Structure reports online, 65(Pt 1), o97.

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC critical reviews in environmental control, 19(4), 309-340.

  • Boubaker, T., Kthiri, F., Gati, A., & Domingo, L. R. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Journal of Physical Organic Chemistry, 32(4), e3920.

  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 8(8), 1541–1544.

  • Pearson. (n.d.). Side-Chain Reactions of Substituted Pyridines Worksheet. Retrieved from [Link]

  • Ghorai, M. K., & Kumar, A. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses, 101, 524-541.

  • Krier, F., et al. (2019). Thermal Decomposition of Chloropicrin. ResearchGate.

  • Li, Y., et al. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. PubMed, 38(7), 28.

  • Ashenhurst, J. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry.

  • Altarawneh, M., et al. (2020). Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. PubMed, 745, 140939.

  • Zhang, J., et al. (2021). Photochromism of pyridine-substituted merocyanine through reversible C-N bond formation. Nature Communications, 12(1), 1-8.

  • Li, Y., et al. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. PMC, 10(15), 3466.

  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. Analytical Methods. Retrieved from [Link]

  • Dyrda, A., & Lasek, J. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. PMC, 10, 1.

  • Epperlein, K., & Hemmerling, C. (1993). Determination of 3,5-dichloroaniline and 4-chloroaniline by means of GC/MS-technique after alkaline hydrolysis of selected pesticides. ResearchGate.

  • Strieth-Kalthoff, F., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 145(1), 437-445.

  • Fun, H. K., et al. (2008). 3,5-Dichloro-6-methyl-pyridin-2-amine. PubMed, 65(Pt 1), o97.

  • Google Patents. (n.d.). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine. Retrieved from

  • Nevin, W. A., & Gazza, T. A. (1981). Photochemical stability of various porphyrins in solution and as thin film electrodes. Journal of the Chemical Society, Perkin Transactions 2, (11), 1437-1441.

  • Pina, F., et al. (2023). Thermal and photochemical reactions of n-pyridinebenzopyrylium multistate of species (n = 2-4). Dyes and Pigments, 213, 111159.

  • Purushothaman, B., et al. (2014). 2,6-Diamino-4-(4-chlorophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o793.

  • Piskorz, J., et al. (2021). Photochemical Properties and Stability of BODIPY Dyes. Molecules, 26(13), 3824.

  • Giacomelli, G., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 56-66.

  • Google Patents. (n.d.). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine. Retrieved from

Sources

Technical Support Center: Catalyst Selection for 3,5-Dichloro-4,6-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for reactions involving 3,5-Dichloro-4,6-dimethylpyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice on catalyst selection and troubleshooting for this specific substrate. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to make informed decisions in your experiments.

Introduction: Understanding the Substrate

3,5-Dichloro-4,6-dimethylpyridin-2-amine is a substituted pyridine, a class of heterocycles of immense importance in pharmaceuticals and agrochemicals.[1] Its structure presents specific challenges and opportunities for synthetic transformations:

  • Two Aryl Chloride Sites: The chlorine atoms at the C3 and C5 positions are potential leaving groups for palladium-catalyzed cross-coupling reactions. However, aryl chlorides are notably less reactive than their bromide or iodide counterparts, necessitating highly active catalyst systems.[2]

  • A Coordinating Amino Group: The 2-amino group is a basic nitrogen functionality that, along with the pyridine ring nitrogen, can coordinate to the palladium center. This can potentially inhibit or "poison" the catalyst, preventing it from participating in the desired catalytic cycle.[3][4]

  • Steric Hindrance: The methyl groups at C4 and C6 provide steric bulk around the reactive sites, which can influence catalyst approach and reaction rates.

The primary route for functionalizing this molecule is through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) aminations.[5][6] Success hinges on selecting a catalyst system that can overcome the low reactivity of the C-Cl bonds while resisting inhibition by the basic nitrogen atoms.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions for functionalizing 3,5-Dichloro-4,6-dimethylpyridin-2-amine?

A: The most prevalent and synthetically useful reactions are palladium-catalyzed cross-coupling reactions. These allow for the precise formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C3 and C5 positions. Key examples include:

  • Suzuki-Miyaura Coupling: Reacting with boronic acids or esters to form biaryl structures.[7]

  • Buchwald-Hartwig Amination: Reacting with primary or secondary amines to introduce new nitrogen-based substituents.[8]

  • Sonogashira Coupling: Reacting with terminal alkynes to install alkynyl groups.[6]

Q2: Why are standard catalysts like Pd(PPh₃)₄ often ineffective for this substrate?

A: Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a classic catalyst but often fails with challenging substrates like this one for two main reasons.[9] First, the phosphine ligands are not electron-rich or bulky enough to promote the difficult oxidative addition of the C-Cl bond to the Pd(0) center, which is often the rate-limiting step.[2][7] Second, the catalyst can be readily inhibited by coordination with the substrate's amino and pyridine nitrogens.[10]

Q3: How does the 2-amino group interfere with catalysis, and how can this be mitigated?

A: The lone pair of electrons on the 2-amino group (and the pyridine nitrogen) can form a stable complex with the palladium catalyst. This sequesters the metal, preventing it from participating in the catalytic cycle.[3][11] This is a common challenge with aminopyridine substrates.[12] Mitigation strategies include:

  • Using Bulky Ligands: Sterically hindered ligands, such as biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), create a crowded environment around the palladium center.[8][13] This can disfavor coordination with the substrate's nitrogen atoms while still allowing the smaller aryl chloride group to access the metal for oxidative addition.

  • Using Precatalysts: Modern precatalysts, like the PEPPSI™ family or palladacycles, are often more robust and form the active Pd(0) species more cleanly in situ, which can lead to better performance with challenging substrates.[2][14]

Q4: Is it possible to achieve selective mono-functionalization at either the C3 or C5 position?

A: For 3,5-Dichloro-4,6-dimethylpyridin-2-amine, the C3 and C5 positions are electronically very similar. Achieving high regioselectivity for a single coupling would be challenging. However, in related dihalopyridine systems, selectivity can sometimes be controlled by the choice of ligand or by subtle electronic differences induced by other substituents.[15][16] For this specific molecule, a statistical mixture or double-coupling is more likely under standard conditions. If mono-arylation is desired, careful control of stoichiometry (using a slight excess of the pyridine substrate) and reaction conditions would be necessary, followed by chromatographic separation.

Catalyst Selection and Workflow

Choosing the right catalyst system is the most critical decision for a successful reaction. The choice depends primarily on the desired transformation (e.g., Suzuki vs. Buchwald-Hartwig).

Catalyst Selection Workflow

The following diagram outlines a logical workflow for selecting and optimizing a catalyst system for your reaction.

G cluster_start 1. Define Reaction cluster_suzuki 2a. Suzuki-Miyaura (C-C) cluster_buchwald 2b. Buchwald-Hartwig (C-N) cluster_eval 3. Evaluation & Troubleshooting Define Identify desired bond: C-C (Suzuki) or C-N (Buchwald)? S_Catalyst Initial Choice: PEPPSI-IPr or Pd(OAc)2 / SPhos Define->S_Catalyst C-C B_Catalyst Initial Choice: Pd2(dba)3 / RuPhos or BrettPhos Precatalyst Define->B_Catalyst C-N S_Base Base: K3PO4 or K2CO3 S_Catalyst->S_Base S_Solvent Solvent: Dioxane/H2O or DMF S_Base->S_Solvent Eval Run small-scale test reaction. Monitor by LC-MS or TLC. S_Solvent->Eval B_Base Base: NaOtBu or LHMDS B_Catalyst->B_Base B_Solvent Solvent: Toluene or Dioxane B_Base->B_Solvent B_Solvent->Eval Trouble Consult Troubleshooting Guide Eval->Trouble Low Yield / No Reaction

Caption: A decision workflow for catalyst system selection.

Recommended Catalyst Systems

The table below summarizes starting-point recommendations for catalyst systems tailored to Suzuki-Miyaura and Buchwald-Hartwig reactions with chloro-aminopyridine substrates. Aryl chlorides require highly active catalysts, and the presence of the amino group favors bulky, electron-rich ligands.

Reaction TypePalladium SourceRecommended LigandTypical BaseCommon SolventsKey Considerations & Rationale
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃SPhos or XPhos K₃PO₄, K₂CO₃1,4-Dioxane/H₂O, Toluene, DMFBulky biarylphosphine ligands like SPhos are excellent for activating C-Cl bonds and sterically shield the palladium from the substrate's nitrogens.[13][17]
Suzuki-Miyaura PEPPSI-IPr (Internal NHC ligand)K₃PO₄, Cs₂CO₃1,4-Dioxane, t-BuOHPEPPSI-IPr is an air- and moisture-stable precatalyst that shows excellent activity for coupling aryl chlorides.[14][18] The NHC ligand is highly electron-donating, promoting oxidative addition.[19]
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂RuPhos or BrettPhos NaOtBu, LHMDSToluene, 1,4-DioxaneThese highly hindered and electron-rich dialkylbiaryl phosphine ligands are state-of-the-art for C-N coupling, especially with challenging substrates.[2][3]
Buchwald-Hartwig BrettPhos Palladacycle (Internal ligand)NaOtBu, K₃PO₄Toluene, CPMEUsing a palladacycle precatalyst ensures efficient and reproducible formation of the active Pd(0) species, which is crucial for difficult C-N couplings.[2][20]

Troubleshooting Guide

Even with an optimized catalyst system, challenges can arise. This section addresses common problems in a Q&A format.

Q1: My reaction shows no conversion, and I only recover my starting material. What should I check first?

A: This is a classic sign of catalyst inactivity. The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[6] A failure at the very first step, oxidative addition, is the most likely culprit.

  • Cause 1: Inactive Catalyst System. The oxidative addition of a C-Cl bond to Pd(0) is difficult and often rate-limiting.[2] Your chosen catalyst may not be active enough.

    • Solution: Switch to a more robust system. If you are using a simple Pd source with a less bulky ligand (e.g., Pd(OAc)₂/PPh₃), upgrade to a modern biaryl phosphine ligand like SPhos (for Suzuki) or RuPhos (for Buchwald-Hartwig).[3][17] Consider using a precatalyst like PEPPSI-IPr, which is designed for stability and high activity.[14]

  • Cause 2: Oxygen Contamination. The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen.[21]

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use dry, degassed solvents. Degassing can be done by sparging with an inert gas for 20-30 minutes or via several freeze-pump-thaw cycles.[21]

  • Cause 3: Catalyst Poisoning. As discussed, the amino and pyridine nitrogens can irreversibly bind to the palladium.

    • Solution: Increase the steric bulk of your ligand. The more crowded the metal center, the less likely it is to be sequestered by the substrate.

Q2: The reaction is very slow and stalls, leaving a black precipitate (Palladium Black). What happened?

A: The formation of a black precipitate is the hallmark of catalyst decomposition into "palladium black," an agglomerated, inactive form of metallic palladium.[21] This happens when the ligand fails to adequately stabilize the soluble Pd(0) species in the catalytic cycle.

  • Cause: The ligand concentration is too low, the ligand itself is unstable, or the reaction temperature is too high, leading to catalyst decomposition.

    • Solution 1: Check Ligand-to-Metal Ratio. For catalyst systems generated in situ (e.g., Pd(OAc)₂ + ligand), a ligand-to-palladium ratio of 2:1 is typically recommended to ensure the metal center remains stabilized.

    • Solution 2: Switch to a More Stable Ligand. N-heterocyclic carbene (NHC) ligands, as found in PEPPSI catalysts, bind more tightly to palladium than many phosphines and can prevent decomposition.[14]

    • Solution 3: Lower the Temperature. While C-Cl bond activation often requires heat (80-110 °C), excessive temperatures can accelerate catalyst decomposition.[2] Try running the reaction at the lower end of the effective temperature range.

Q3: I'm seeing a significant amount of a side-product where the chlorine has been replaced by hydrogen (hydrodehalogenation). How can I fix this?

A: Hydrodehalogenation is a common side reaction, particularly in Buchwald-Hartwig aminations.[2] It occurs when the catalytic intermediate reacts with a hydrogen source (like trace water or the amine itself) instead of undergoing the desired coupling.

  • Cause: The reductive elimination step to form the C-N or C-C bond is slow relative to competing side reactions.

    • Solution 1: Ensure Strictly Anhydrous Conditions. This is the most critical factor. Dry your solvents over molecular sieves or by distillation. Ensure your base (e.g., NaOtBu) is fresh and anhydrous.[2]

    • Solution 2: Change the Base. For Buchwald-Hartwig reactions, if NaOtBu is causing issues, switching to a non-hydroxide generating base like LHMDS can sometimes suppress this pathway. For Suzuki reactions, using K₃PO₄ is often a good choice.

    • Solution 3: Use a Slight Excess of the Coupling Partner. Using 1.2-1.5 equivalents of the boronic acid or amine can help push the equilibrium towards the desired transmetalation and subsequent reductive elimination.[2]

Troubleshooting Decision Tree

G cluster_sol_no_conv Solutions for No Conversion cluster_sol_stall Solutions for Stalling cluster_sol_side Solutions for Side Products Start Problem Observed NoConv No Conversion / Starting Material Only Start->NoConv SlowStall Slow Reaction / Stalls (Pd Black Formation) Start->SlowStall SideProduct Side Product: Hydrodehalogenation Start->SideProduct Sol_NC1 Upgrade Catalyst: Use bulky ligand (SPhos, RuPhos) or precatalyst (PEPPSI-IPr) NoConv->Sol_NC1 Sol_NC2 Improve Inert Atmosphere: Degas solvents, purge with Ar/N2 NoConv->Sol_NC2 Sol_S1 Check Ligand:Pd Ratio (Aim for 2:1) SlowStall->Sol_S1 Sol_S2 Use more robust ligand (e.g., NHC) SlowStall->Sol_S2 Sol_S3 Lower Reaction Temperature SlowStall->Sol_S3 Sol_SP1 Ensure Anhydrous Conditions: Dry all reagents and solvents SideProduct->Sol_SP1 Sol_SP2 Change Base (e.g., LHMDS) SideProduct->Sol_SP2 Sol_SP3 Use excess coupling partner (1.2-1.5 eq) SideProduct->Sol_SP3

Caption: A troubleshooting decision tree for common issues.

Experimental Protocols

The following are general, representative protocols that should serve as a robust starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol uses a catalyst system generated in situ, which is common in many research labs.

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial, add 3,5-Dichloro-4,6-dimethylpyridin-2-amine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0 equiv).[17]

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 5-10 minutes. This is a critical step to remove oxygen.[21]

  • Catalyst Addition: In a separate vial under an inert atmosphere, prepare a premix of the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent. Add this premix to the main reaction vessel via syringe.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe to achieve a substrate concentration of approximately 0.1 M.[17]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol uses a robust precatalyst, simplifying the setup.

  • Vessel Preparation: To a flame-dried Schlenk tube, add the palladium precatalyst (e.g., BrettPhos Palladacycle, 2 mol%) and the base (e.g., sodium tert-butoxide, 1.5 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.[21]

  • Reagent Addition: Under a positive pressure of inert gas, add 3,5-Dichloro-4,6-dimethylpyridin-2-amine (1.0 equiv), followed by the degassed solvent (e.g., toluene, to 0.1-0.2 M). Finally, add the amine coupling partner (1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 90–110 °C) and stir vigorously.[2]

  • Monitoring & Workup: Follow the same monitoring and workup procedures as described in the Suzuki-Miyaura protocol. Quenching should be done carefully with saturated aqueous ammonium chloride.

References

  • A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines - Benchchem.
  • PEPPSI™ Catalysts Overview.
  • PEPPSI-IPr Catalyst | AMERICAN ELEMENTS ®.
  • Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines - PubMed. J Org Chem. 2013 Aug 2;78(15):7758-63.
  • 2-Aminopyridine functionalized cellulose based Pd nanoparticles: An efficient and ecofriendly catalyst for the Suzuki cross-coupling reaction - Hep Journals.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem.
  • Synthesis of Pharmaceutical Intermediates from 3,5-Dichloropyridine: Application Notes and Protocols - Benchchem.
  • Application Notes and Protocols for Regioselective Reactions of 3,5-Dichloropyridine - Benchchem.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
  • [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - MDPI.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Chloro-2-ethylpyridine - Benchchem.
  • Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - MDPI. Int J Mol Sci. 2009; 10(9): 3851–3859.
  • Cross-Coupling Reactions Guide.
  • Buchwald–Hartwig amination - Wikipedia.
  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF - ResearchGate.
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. Angew. Chem. Int. Ed., 2006, 45, 3484-3488.
  • A Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions - Benchchem.
  • Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines - OUCI.

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Analysis of 3,5-Dichloro-4,6-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of the 1H NMR spectral characteristics of 3,5-Dichloro-4,6-dimethylpyridin-2-amine (CAS 56960-80-6). Unlike standard spectral libraries that list peak data in isolation, this guide focuses on comparative differentiation . We analyze how to distinguish the target compound from its specific regioisomers and synthetic precursors (impurities) using NMR. Furthermore, we evaluate the performance of deuterated solvents (DMSO-d6 vs. CDCl3) to optimize proton visibility and integration accuracy.

Key Technical Insights
  • Symmetry Breakers: The target molecule is asymmetric, yielding two distinct methyl singlets. This distinguishes it from the symmetric 4-amino isomer.

  • Aromatic Silence: Successful synthesis is confirmed by the complete disappearance of aromatic ring protons, distinguishing the product from mono-chlorinated intermediates.

  • Solvent Criticality: DMSO-d6 is the mandatory solvent for quantitative analysis of the amino (-NH2) group due to exchange suppression; CDCl3 is recommended only for backbone confirmation.

Structural Analysis & Theoretical Spin System

Before interpreting spectra, we must define the magnetic environment.

Target Molecule: 3,5-Dichloro-4,6-dimethylpyridin-2-amine[1][2][3]

  • Core: Pyridine Ring[3][4]

  • Substituents:

    • C2: Amino (-NH2)[1][5]

    • C3: Chloro (-Cl)

    • C4: Methyl (-CH3)

    • C5: Chloro (-Cl)

    • C6: Methyl (-CH3)

Spin System Prediction: The molecule has no aromatic protons attached to the ring carbons. All ring positions are fully substituted.

  • Methyl A (C4-Me): Singlet (3H). Environment: Flanked by two Chlorines (C3, C5).[6]

  • Methyl B (C6-Me): Singlet (3H). Environment: Flanked by Nitrogen (N1) and Chlorine (C5).

  • Amine (NH2): Broad Singlet (2H). Exchangeable.

Crucial Differentiation Point: Because the amine is at C2, the molecule lacks a plane of symmetry. Therefore, Methyl A and Methyl B are chemically non-equivalent and will appear as two separate singlets.

Comparative Analysis: Target vs. Alternatives

In synthesis and QC, "alternatives" are often unwanted isomers or unreacted starting materials.

Comparison 1: Target vs. Regioisomer (4-Amino-3,5-dichloro-2,6-dimethylpyridine)

A common challenge is distinguishing the 2-amino target from the 4-amino isomer (often a byproduct of different synthesis routes).

FeatureTarget (2-Amino) Alternative (4-Amino Isomer) NMR Diagnostic
Symmetry AsymmetricSymmetric (C2v axis through N-C4)Count the Methyl Peaks
Methyl Signals Two distinct singletsOne singlet (6H integration)Target has 2 peaks; Isomer has 1.[4][7]
Amine Shift Deshielded by ortho-Cl (Pos 3)Deshielded by two ortho-Cls (Pos 3,5)4-Amino NH2 is typically more downfield.
Comparison 2: Target vs. Precursor (2-Amino-4,6-dimethylpyridine)

Monitoring the chlorination reaction requires tracking the disappearance of ring protons.

FeatureTarget (Product) Precursor (Starting Material) NMR Diagnostic
Aromatic Region (6.0 - 8.0 ppm) Silent (No signals)Two Singlets (~6.2 & 6.4 ppm)Presence of aromatic peaks = Incomplete Reaction.
Methyl Shifts Downfield shift (~2.4 - 2.6 ppm)Upfield (~2.1 - 2.3 ppm)Chlorination deshields methyl protons.

Experimental Protocol: Solvent Selection

The choice of solvent dictates the visibility of the amino group and the resolution of the methyl signals.

Performance Matrix: DMSO-d6 vs. CDCl3
ParameterDMSO-d6 (Recommended) CDCl3 (Alternative) Causality & Insight
Solubility ExcellentModerate to GoodDMSO disrupts intermolecular H-bonds, ensuring full dissolution.
NH2 Visibility High (Sharp/Broad Singlet)Low (Broad/Invisible)DMSO forms H-bonds with -NH2, slowing proton exchange and sharpening the peak.
Water Peak ~3.33 ppm~1.56 ppmWater in DMSO can overlap with methoxy signals (not present here), but is far from methyls.
Methyl Resolution Distinct separationDistinct separationBoth solvents resolve the methyls, but shifts differ by ~0.2 ppm.
Step-by-Step Acquisition Protocol
  • Sample Prep: Weigh 10–15 mg of the solid product into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.8% D). Cap and vortex until fully dissolved. Note: If solution is cloudy, filter through a cotton plug into the NMR tube.

  • Reference: Ensure the solvent contains TMS (0.00 ppm) or reference to the residual DMSO pentet (2.50 ppm).

  • Acquisition Parameters (400 MHz):

    • Pulse Angle: 30° (zg30)

    • Relaxation Delay (D1): 1.0 s (Standard) / 5.0 s (Quantitative)

    • Scans (NS): 16 (Sufficient for methyls)

    • Spectral Width: -2 to 14 ppm.

Visualizing the Analysis Workflow

The following diagram illustrates the logical decision process for verifying the product structure.

NMR_Analysis_Flow Start Crude Product Isolated Solvent Dissolve in DMSO-d6 Start->Solvent Check_Aromatic Check 6.0 - 8.0 ppm Region Solvent->Check_Aromatic Result_Aromatic Peaks Present? Check_Aromatic->Result_Aromatic Impurity_Mono Impurity: Mono-chloro or Starting Material Result_Aromatic->Impurity_Mono Yes (Aromatic H found) Check_Methyl Check 2.0 - 3.0 ppm Region Result_Aromatic->Check_Methyl No (Silent) Result_Methyl Number of Singlets? Check_Methyl->Result_Methyl Isomer_Sym Isomer: 4-Amino-3,5-dichloro (Symmetric, 1 Signal) Result_Methyl->Isomer_Sym 1 Singlet (6H) Target_Conf Confirmed: 3,5-Dichloro-4,6-dimethyl (Asymmetric, 2 Signals) Result_Methyl->Target_Conf 2 Singlets (3H each)

Caption: Logical workflow for distinguishing the target 3,5-dichloro-4,6-dimethylpyridin-2-amine from common synthetic impurities and isomers.

Expected Chemical Shift Data (Summary)

Based on inductive effects and comparative pyridine data [1][2], the following shifts are the standard for QC validation in DMSO-d6.

Proton GroupMultiplicityIntegrationApprox. Shift (ppm)Assignment
-NH2 Broad Singlet2H6.50 – 7.00 Amine (Exchangeable)
-CH3 (C4) Singlet3H2.55 – 2.65 Methyl between Cl/Cl
-CH3 (C6) Singlet3H2.40 – 2.50 Methyl between N/Cl
Aromatic H --ABSENT Confirmation of full chlorination

Note: The C4-methyl is typically more deshielded (downfield) than the C6-methyl due to the additive inductive effect of two flanking chlorine atoms, compared to one chlorine and one nitrogen for C6.

References

  • National Institutes of Health (NIH) - PubChem. 2-Amino-4,6-dimethylpyridine (Precursor Data). Retrieved from [Link]

  • Justia Patents. Synthesis of 3,5-dichloro-4,6-dimethylpyridin-2-amine (Patent US 2022/0098156). Retrieved from [Link]

  • Molchanov, S., & Gryff-Keller, A. (2017). Solvation of Amides in DMSO and CDCl3: An Attempt at Quantitative DFT-Based Interpretation of 1H and 13C NMR Chemical Shifts. Journal of Physical Chemistry A. Retrieved from [Link]

  • Howei Pharm. Product Specification: 3,5-Dichloro-4,6-dimethylpyridin-2-amine (CAS 56960-80-6).[2][8] Retrieved from [Link]

Sources

Comparative Analytical Guide: Mass Spectrometry Profiling of 3,5-Dichloro-4,6-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of mass spectrometry (MS) methodologies for 3,5-Dichloro-4,6-dimethylpyridin-2-amine (hereafter referred to as DCDMP ). As a highly functionalized pyridine intermediate—often utilized in the synthesis of agrochemicals (e.g., picloram analogs) and kinase inhibitors—accurate detection requires navigating its specific structural challenges: dual chlorine isotopologues and basic nitrogen functionality.

Key Findings:

  • GC-MS (EI) is the Gold Standard for Structural Confirmation , providing a distinct spectral fingerprint via hard ionization, ideal for raw material purity checks.

  • LC-MS/MS (ESI) is the Superior Choice for Trace Quantitation , offering 10-100x higher sensitivity in complex biological or environmental matrices (soil/water) where thermal degradation or matrix interference is a risk.

Molecular Profile & Isotopic Signature

Before selecting an ionization method, the analyst must understand the analyte's physicochemical "personality."[1]

FeatureSpecificationAnalytical Implication
Formula

Nitrogen rule applies (Even mass = Even nitrogens).
Exact Mass 190.0065 Da (

)
Monoisotopic mass for extraction windows.
LogP ~2.3 (Predicted)Moderately lipophilic; amenable to Reverse Phase LC.
pKa ~3.5 (Pyridine N)Requires acidic mobile phase (pH < 3) for efficient ESI+ protonation.
Isotope Pattern Cl2 Signature Critical for ID. Expect M, M+2, M+4 peaks in 9:6:1 ratio.

Comparative Analysis: GC-MS (EI) vs. LC-MS (ESI)[2]

This section objectively compares the two primary workflows. The "Alternative" here is defined as the competing analytical approach.

Method A: Gas Chromatography - Electron Ionization (GC-EI-MS)

The Structural Fingerprint

Mechanism: High-energy electrons (70 eV) bombard the gas-phase molecule, causing extensive fragmentation.

  • Performance: Produces a reproducible library-matchable spectrum.

  • Limitations: Requires the analyte to be volatile and thermally stable. DCDMP is relatively stable, but the amine group can cause tailing on non-polar columns.

Method B: Liquid Chromatography - Electrospray Ionization (LC-ESI-MS/MS)

The Sensitivity Powerhouse

Mechanism: Soft ionization in solution (Protonation


) followed by collision-induced dissociation (CID) in a collision cell (q2).
  • Performance: Preserves the molecular ion.[1] Multiple Reaction Monitoring (MRM) allows for femtogram-level detection.

  • Limitations: Susceptible to ion suppression from matrix salts.

Head-to-Head Performance Data
MetricGC-MS (EI)LC-MS/MS (ESI+)Winner
Limit of Detection (LOD) 10 - 50 ppb0.1 - 1.0 ppbLC-MS
Structural Info High (Rich fragmentation)Low (Needs MS/MS)GC-MS
Sample Prep Time High (Requires drying/solvent exchange)Low (Dilute & Shoot)LC-MS
Selectivity Moderate (Retention time + Spectrum)High (Precursor/Product transition)LC-MS
Robustness High (Less matrix effect)Moderate (Ion suppression risk)GC-MS

Deep Dive: Fragmentation Mechanisms

Understanding why the molecule breaks apart is essential for validating your method.

The Chlorine Isotope Cluster

The most diagnostic feature of DCDMP is the chlorine cluster.

  • m/z 190:

    
     (Base peak in EI often)
    
  • m/z 192:

    
     (Approx 65% of base)
    
  • m/z 194:

    
     (Approx 10% of base)
    
Fragmentation Pathways (EI & CID)

The following DOT diagram illustrates the logical fragmentation pathways used for identification.

FragmentationPathway Parent Parent Ion [M]+ or [M+H]+ m/z 190 / 191 LossCl Loss of Chlorine Radical [M - Cl]+ m/z 155 Parent->LossCl EI: -35 Da (Radical) LossMe Loss of Methyl [M - CH3]+ m/z 175 Parent->LossMe EI: -15 Da LossNH3 Loss of Ammonia [M+H - NH3]+ m/z 174 Parent->LossNH3 ESI: -17 Da (Neutral) RingCleave Ring Cleavage (HCN Loss) m/z ~128 LossCl->RingCleave High Energy LossHCl Loss of HCl [M+H - HCl]+ m/z 155 LossNH3->LossHCl CID: -36 Da

Figure 1: Predicted fragmentation logic. Red nodes indicate radical losses typical of EI (GC-MS). Green nodes indicate neutral losses typical of ESI (LC-MS).

Validated Experimental Protocols

Protocol A: GC-MS Workflow (Purity/Synthesis Verification)

Objective: Confirm identity of synthesized DCDMP. Instrument: Agilent 7890/5977 or equivalent Single Quadrupole.

  • Sample Prep: Dissolve 1 mg sample in 1 mL Dichloromethane (DCM).

  • Inlet: Split mode (20:1), 250°C.

  • Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm). Why? Low polarity reduces amine tailing.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: EI mode (70 eV), Source Temp 230°C, Quad Temp 150°C.

  • Scan Range: m/z 40 – 300.

  • Data Check: Verify 9:6:1 ratio at m/z 190.

Protocol B: LC-MS/MS Workflow (Residue Analysis)

Objective: Quantify trace DCDMP in water/soil. Instrument: Triple Quadrupole (QqQ) (e.g., Sciex 6500+ or Thermo Altis).

  • Mobile Phases:

    • A: Water + 0.1% Formic Acid. Why? Acid ensures protonation of the pyridine nitrogen.

    • B: Methanol + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7µm particle size.

  • Gradient:

    • 0-1 min: 5% B.

    • 1-6 min: Ramp to 95% B.

    • 6-8 min: Hold 95% B.

  • Ionization: ESI Positive Mode (+).

  • MRM Transitions (Quantitation):

    • Quantifier: 191.0

      
       155.0 (Loss of HCl).
      
    • Qualifier: 191.0

      
       174.0 (Loss of 
      
      
      
      ).
    • Note: Ensure collision energy (CE) is optimized for each transition (typically 20-35 eV).

Self-Validating Quality Control (QC)

To ensure Trustworthiness (Part 2 of requirements), every run must include:

  • The "Blank" Check: Run a solvent blank before the sample. If m/z 191 appears, you have carryover (common with sticky amines).

  • Isotope Ratio Confirmation: In LC-MS, monitor the transition for the

    
     isotope (193.0 
    
    
    
    157.0). The area ratio of 191/193 must match the theoretical natural abundance (~1.5). Deviations indicate interference.
  • Internal Standard: Use a deuterated analog (e.g., DCDMP-d6) or a structural analog like 2-amino-4,6-dimethylpyridine (if Cl loss is not being monitored) to correct for ionization suppression.

References

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Standard text for EI fragmentation mechanisms of halogenated aromatics).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (The authoritative source on odd-electron ion fragmentation and chlorine isotope patterns).

  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press. (Source for ESI ionization principles of basic nitrogen heterocycles).

  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library. (Reference for general pyridine fragmentation patterns).

  • European Commission. (2021). SANTE/11312/2021: Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. (Guideline for MRM transition selection and isotope ratio validation).

Sources

A Comparative Guide to HPLC Purity Analysis of 3,5-Dichloro-4,6-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 3,5-Dichloro-4,6-dimethylpyridin-2-amine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. We will explore a recommended HPLC method, compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS), and provide the scientific rationale behind the analytical choices, grounded in established principles and regulatory expectations.

Introduction to Purity Analysis of Substituted Pyridines

3,5-Dichloro-4,6-dimethylpyridin-2-amine is a halogenated aromatic amine. The presence of chlorine atoms, methyl groups, and an amine function on the pyridine ring creates a molecule with specific physicochemical properties that dictate the optimal analytical approach for purity determination. Impurities can arise from starting materials, side reactions during synthesis (such as incomplete chlorination or amination), or degradation.[1][2] Accurate quantification of these impurities is critical as they can impact the yield, reactivity, and safety profile of downstream products.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the purity assessment of non-volatile and thermally labile compounds, making it a primary choice for many pharmaceutical intermediates.[3][4] This guide will focus on a reversed-phase HPLC (RP-HPLC) method, which is well-suited for separating compounds with moderate to low polarity like our target analyte.

Comparative Analysis: HPLC vs. GC-MS

The choice of analytical technique is paramount for obtaining accurate and reliable purity data. Here, we compare the suitability of HPLC and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 3,5-Dichloro-4,6-dimethylpyridin-2-amine.

dot

Caption: HPLC vs. GC-MS for the Purity Analysis of 3,5-Dichloro-4,6-dimethylpyridin-2-amine.

Rationale for HPLC as the Primary Method

For 3,5-Dichloro-4,6-dimethylpyridin-2-amine, HPLC is the recommended primary technique for purity analysis. The key reasons are:

  • Non-Volatility: Aromatic amines with multiple substituents tend to have low volatility, making them less suitable for direct GC analysis without derivatization.[5]

  • Thermal Stability: While the target compound may be thermally stable to some extent, the potential for degradation at the high temperatures of a GC inlet cannot be ruled out, which could lead to inaccurate purity assessments.[4][6] HPLC analysis is performed at or near ambient temperature, mitigating this risk.[4]

  • Polarity: The presence of the amine group imparts some polarity, which is well-handled by reversed-phase HPLC.

  • Robustness for Quantification: HPLC with UV detection is a highly robust and reproducible technique for quantitative analysis, which is essential for determining the percentage purity and the levels of known and unknown impurities.[7][8]

Gas Chromatography-Mass Spectrometry (GC-MS) as a Complementary Technique

GC-MS is a powerful tool for identifying volatile and semi-volatile compounds.[9][10] While not the primary recommended method for quantifying the purity of the main component for the reasons mentioned above, it can be invaluable for:

  • Identifying Volatile Impurities: GC-MS is highly effective for detecting and identifying residual solvents or volatile byproducts from the synthesis process.[4]

  • Structural Elucidation of Unknowns: The mass spectrometric data provides structural information that can help in the identification of unknown volatile impurities.[3]

Derivatization could potentially make the target analyte more amenable to GC-MS analysis, but this adds a step to the sample preparation and can introduce its own set of potential impurities.[11]

Recommended RP-HPLC Method for Purity Analysis

The following proposed RP-HPLC method is a robust starting point for the purity analysis of 3,5-Dichloro-4,6-dimethylpyridin-2-amine. This method should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[12][13][14]

Chromatographic Conditions
ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for the basic amine analyte.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC with good UV transparency.
Gradient 5% to 95% B over 20 minutesA gradient elution is recommended to ensure the elution of any potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for the detection of aromatic compounds. A UV scan of the analyte should be performed to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Experimental Protocol
  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1 mL of TFA to 1 L of HPLC-grade water. Prepare Mobile Phase B with HPLC-grade acetonitrile. Filter and degas both mobile phases before use.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of 3,5-Dichloro-4,6-dimethylpyridin-2-amine reference standard and dissolve it in a 100 mL volumetric flask with a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B). This will be the standard stock solution. Prepare working standards by further dilution.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution, using the sample to be analyzed.

  • System Suitability: Before sample analysis, perform a system suitability test by injecting the standard solution multiple times. Key parameters to assess include retention time repeatability, peak area precision, tailing factor, and theoretical plates. This ensures the chromatographic system is performing adequately.

  • Analysis: Inject the blank (diluent), standard solutions, and sample solutions into the HPLC system.

  • Data Analysis: Determine the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the standard. Impurities can be quantified based on their area percentages relative to the main peak.

dot

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc_system HPLC System cluster_analysis Data Analysis Prep Weigh Sample & Standard Dissolve Dissolve in Diluent Prep->Dissolve Injector Autosampler/Injector Dissolve->Injector Inject Column C18 Column Injector->Column Pump HPLC Pump Pump->Injector Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Integration Peak Integration & Area Calculation Chromatogram->Integration Purity Calculate % Purity Integration->Purity

Caption: A typical workflow for HPLC purity analysis.

Method Validation According to ICH Guidelines

For use in a regulated environment, the HPLC method must be validated to demonstrate its suitability.[12][13][14] The key validation parameters are summarized below:

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[13]The analyte peak should be well-resolved from all other peaks.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[13]Typically 80% to 120% of the test concentration for assay.
Accuracy The closeness of the test results obtained by the method to the true value.[13]98.0% to 102.0% recovery of spiked samples.
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.[13]Relative Standard Deviation (RSD) ≤ 2.0%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in flow rate, column temperature, etc.

Potential Impurities and Specificity

The synthesis of 3,5-dichloro-4,6-dimethylpyridin-2-amine likely involves the chlorination of a 4,6-dimethylpyridin-2-amine precursor. Potential process-related impurities could include:

  • Under-chlorinated species: Mono-chlorinated pyridines.

  • Over-chlorinated species: Tri-chlorinated pyridines.

  • Isomers: Positional isomers of the starting material or product.

  • Unreacted starting materials.

  • Reagents and byproducts from the amination step.

A well-developed HPLC method should demonstrate specificity by separating the main peak from all known and potential impurities.[13] Forced degradation studies (exposing the sample to acid, base, oxidation, heat, and light) should be performed to demonstrate that the method can separate the analyte from its degradation products.[15]

Conclusion

The purity analysis of 3,5-Dichloro-4,6-dimethylpyridin-2-amine is crucial for ensuring the quality and consistency of this important chemical intermediate. A well-validated reversed-phase HPLC method is the primary recommended technique for this purpose, offering a balance of accuracy, precision, and robustness. While GC-MS can be a valuable complementary tool for identifying volatile impurities, HPLC remains the gold standard for the quantitative purity assessment of non-volatile, thermally sensitive compounds. The provided HPLC method and validation guidelines offer a comprehensive framework for researchers and drug development professionals to establish a reliable purity testing procedure for 3,5-Dichloro-4,6-dimethylpyridin-2-amine.

References

  • GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. (2024, October 5). LinkedIn. [Link]

  • Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combination. (n.d.). The American Society for Publication of Discussion. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain. [Link]

  • HPLC vs. GC: Choosing the Right Excipient Analysis. (n.d.). Allan Chemical Corporation. [Link]

  • HPLC vs GC: What Sets These Methods Apart. (2025, June 6). Phenomenex. [Link]

  • Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. (n.d.). Waters. [Link]

  • GC-MS vs LC-MS: How to Choose for Metabolomics Research. (2025, October 24). Arome Science. [Link]

  • GC-MS + LC-MS Analyses. (n.d.). ARGUS Analysen. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023, May 20). PMC. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 8). IntuitionLabs. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). [Link]

  • How to Choose Between LC and GC for Your Analytical Needs. (2025, January 22). ILT. [Link]

  • Process for the preparation of fluorinated pyridines. (n.d.).
  • 3,5-Dichloro-6-methylpyridin-2-amine. (n.d.). PMC. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency (EMA). [Link]

  • A NOVEL RP-HPLC METHOD DEVELOPMENT AND ITS VALIDATION FOR ASSAY OF CHLORPHENIRAMINE MALEATE INJECTION. (2025, June 28). IJRSR. [Link]

  • 3, 5-dichloro-2, 6-dimethyl-4-pyridinol. (n.d.).
  • Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. (n.d.). PMC. [Link]

  • Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. (2017, February 9). MedCrave online. [Link]

  • RP-HPLC method development and validation for the estimation of Vibegron in pure and pharmaceutical dosage form. (2025, November 19). GSC Online Press. [Link]

  • RP-HPLC Method Development and Validation for the Quantitative Estimation of Mirabegron in Extended-Release Tablets. (2018, July 26). [Link]

  • 4-Amino-3,5-dichloropyridine. (n.d.). PMC. [Link]

Sources

Comprehensive Comparison Guide: Biological Activity of 3,5-Dichloro-4,6-dimethylpyridin-2-amine Derivatives in Targeted Oncology

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have evaluated numerous pharmacophores in the drug development pipeline. The compound 3,5-Dichloro-4,6-dimethylpyridin-2-amine (CAS: 56960-80-6) and its highly functionalized derivatives have emerged as exceptionally versatile building blocks in modern pharmaceutical research[1]. Unlike traditional broad-spectrum agents, these chlorinated pyridine derivatives are engineered for high-specificity allosteric modulation and synthetic lethality.

This guide objectively compares the biological performance of 3,5-dichloro-4,6-dimethylpyridin-2-amine derivatives against traditional therapeutic alternatives across two critical oncological pathways: EGFR Allosteric Inhibition and DNA Polymerase Theta (Polθ) Inhibition .

Pathway Analysis: Allosteric EGFR Inhibition

The Mechanistic Advantage

Epidermal Growth Factor Receptor (EGFR) mutations are primary drivers in several proliferative diseases. Traditional therapies rely on ATP-competitive kinase inhibitors (e.g., Erlotinib). However, these inevitably face resistance due to intracellular kinase domain mutations (such as T790M).

Derivatives of 3,5-dichloro-4,6-dimethylpyridin-2-amine bypass this resistance mechanism entirely. Instead of competing for ATP, these compounds act as allosteric modulators. They bind specifically to the extracellular interface between Domain II and Domain IV of the EGFR monomer[2]. By locking the receptor in its inactive, tethered conformation, they physically prevent the extension of the dimerization arm, thereby neutralizing downstream signaling before it begins[2].

EGFR_Modulation A Inactive EGFR Monomer (Tethered State) B Pyridine Derivative Binding A->B Target Engagement C Domain II/IV Interface Lock B->C Allosteric Modulation D Blockade of Dimerization Arm C->D Conformational Restriction E Tumor Growth Arrest D->E Signal Inhibition

Allosteric inhibition of EGFR dimerization by pyridine derivatives.

Performance Comparison: EGFR Inhibitors
Performance Metric3,5-Dichloro-4,6-dimethylpyridin-2-amine DerivativesTraditional ATP-Competitive Inhibitors (e.g., Erlotinib)
Target Site Domain II/IV Interface (Extracellular)Kinase Domain (Intracellular)
Primary Mechanism Allosteric blockade of receptor dimerizationATP-binding competition
Conformation Targeted Inactive (Tethered) StateActive State
Resistance Profile Evades intracellular kinase mutations (e.g., T790M)Highly susceptible to acquired kinase domain mutations

Pathway Analysis: DNA Polymerase Theta (Polθ) Inhibition

The Mechanistic Advantage

In homologous recombination (HR) deficient cancers (such as those with BRCA1/2 mutations), tumor cells rely heavily on an alternative DNA repair pathway known as Microhomology-Mediated End Joining (MMEJ), which is driven by the enzyme DNA Polymerase Theta (Polθ)[3].

Acetamido derivatives synthesized from the 3,5-dichloro-4,6-dimethylpyridin-2-amine core act as potent inhibitors of the Polθ polymerase domain[3]. By shutting down this secondary repair pathway, the derivatives induce synthetic lethality —selectively driving apoptosis in cancer cells while sparing healthy cells that retain functional HR pathways.

Synthetic_Lethality N1 HR-Deficient Cancer (BRCA1/2 Mutated) N2 DNA Double-Strand Break (DSB) N1->N2 Endogenous Damage N3 Polθ-Mediated End Joining N2->N3 Relies on MMEJ N5 Synthetic Lethality (Apoptosis) N3->N5 Repair Failure N4 Acetamido-Pyridine Derivative N4->N3 Inhibits Polymerase

Synthetic lethality workflow of Polθ inhibitors in HR-deficient cancer.

Performance Comparison: Synthetic Lethality Agents
Performance MetricAcetamido-Pyridine Derivatives (Polθ Inhibitors)PARP Inhibitors (e.g., Olaparib)
Target Enzyme DNA Polymerase Theta (Polθ)Poly (ADP-ribose) polymerase (PARP)
Primary Mechanism Blocks MMEJ repair pathwayTraps PARP on single-strand breaks
Primary Indication HR-deficient cancers (Overcomes PARP resistance)HR-deficient cancers
Synergy Potential High (Highly synergistic when combined with PARP inhibitors)Prone to acquired resistance via restoration of HR

Validated Experimental Methodologies

To ensure scientific integrity, every protocol utilized in the evaluation of these compounds must operate as a self-validating system. Below are the standard operating procedures, complete with the causality behind each experimental choice.

Protocol A: Synthesis of the 3,5-Dichloro-4,6-dimethylpyridin-2-amine Core

This protocol outlines the regioselective chlorination required to generate the active pharmacophore[3].

  • Reaction Setup: Dissolve 4,6-dimethylpyridin-2-amine (2.7 g, 22 mmol) in anhydrous N,N-Dimethylformamide (DMF) (27 mL).

    • Causality: Anhydrous DMF is selected as a polar aprotic solvent because it stabilizes the highly reactive chloronium ion intermediates without participating in nucleophilic side reactions, ensuring high yield.

  • Electrophilic Addition: Add N-chlorosuccinimide (NCS) (5.0 g, 37.6 mmol) to the solution. Stir the mixture at 50°C under a nitrogen atmosphere for 4 hours.

    • Causality: NCS provides a controlled, slow release of electrophilic chlorine. The 50°C thermal energy overcomes the activation barrier for di-substitution at the sterically hindered 3 and 5 positions. The nitrogen atmosphere is critical to prevent the oxidative degradation of the exocyclic amine group.

  • Extraction & Self-Validation: Dilute the mixture with water and extract with dichloromethane (DCM). Purify the residue using silica gel chromatography. Validate the product via Gas Chromatography-Mass Spectrometry (GC-MS).

    • Causality: Water quenches unreacted NCS and removes the DMF, driving the non-polar chlorinated product into the DCM organic phase. GC-MS acts as the self-validating checkpoint to confirm the exact molecular weight (191.06 g/mol ) and ensure complete di-chlorination before downstream drug synthesis.

Protocol B: Polθ Polymerase Domain Inhibition Assay

This assay objectively quantifies the inhibitory performance of the synthesized derivatives against Polθ.

  • Substrate Preparation: Prepare a reaction mixture containing recombinant Polθ polymerase domain, a Cy5-labeled DNA primer annealed to a template, and dNTPs in a physiological reaction buffer (pH 7.5, containing Mg²⁺).

    • Causality: Mg²⁺ is an essential catalytic cofactor for the polymerase. The Cy5 fluorophore allows for highly sensitive, non-radioactive detection of primer extension.

  • Inhibitor Titration: Introduce the acetamido-pyridine derivative at varying concentrations (titration from 1 nM to 10 μM) and incubate at 37°C for 30 minutes.

    • Causality: Titration establishes a precise dose-response curve to calculate the IC₅₀. This proves that the inhibition is concentration-dependent and target-specific, rather than a result of assay artifact or non-specific protein denaturation.

  • Quenching & Quantification (Self-Validation): Quench the reaction with EDTA and analyze the products via capillary electrophoresis.

    • Causality: EDTA chelates the Mg²⁺ cofactor, instantly halting all enzymatic activity to provide an accurate snapshot of the reaction at exactly 30 minutes. Capillary electrophoresis separates the extended primers from the unextended ones based on size, directly quantifying the functional inhibition of Polθ.

References

  • [CA2786277A1 - Methods and compositions of targeted drug development] Source: Google Patents URL
  • [Acetamido derivatives as DNA polymerase theta inhibitors] Source: Justia Patents URL
  • [2-Amino-3,5-dichloro-6-methylpyridine General Information] Source: Chem-Impex URL

Sources

Safety Operating Guide

Mastering the Unseen Threat: A Guide to Personal Protective Equipment for Handling 3,5-Dichloro-4,6-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the synthesis of novel compounds is a daily pursuit of innovation. With this innovation comes the inherent responsibility of ensuring the safety of the researchers who handle these complex molecules. 3,5-Dichloro-4,6-dimethylpyridin-2-amine, a halogenated pyridine derivative, is a key building block in the creation of advanced chemical entities. However, its structural alerts suggest potential hazards that demand a meticulous and informed approach to personal protection. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, moving beyond a simple checklist to instill a culture of safety and confidence in your laboratory.

Understanding the Hazard: Why Specific PPE is Non-Negotiable

Core Principles of Protection:
  • Dermal Exposure Prevention : The primary route of exposure is likely through skin contact. Chlorinated organic compounds can be absorbed through the skin, leading to systemic toxicity.

  • Ocular Protection : The compound, likely a solid, can cause serious eye damage if it comes into contact with the eyes as a dust or in solution[2][3].

  • Respiratory Safeguarding : Inhalation of the powdered form or aerosols of its solutions can lead to respiratory tract irritation and potential systemic toxicity[1][2].

The Last Line of Defense: A Detailed PPE Protocol

The selection of appropriate PPE is a critical control measure. The following recommendations are based on a synthesis of best practices for handling similar hazardous chemical compounds.

Hand Protection: More Than Just a Glove

The choice of glove material is paramount. For chlorinated organic compounds, not all gloves are created equal.

  • Recommended : Butyl rubber or neoprene gloves are often recommended for handling chlorinated compounds[4]. These materials provide superior resistance to this class of chemicals compared to standard laboratory gloves.

  • Not Recommended : Nitrile gloves may not offer sufficient protection for prolonged handling of chlorinated pyridines[5]. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Double Gloving : For all handling procedures, it is best practice to wear two pairs of gloves. This provides an additional layer of protection in case the outer glove is compromised.

Eye and Face Protection: An Impenetrable Barrier
  • Safety Goggles : At a minimum, chemical splash goggles that conform to EN 166 (Europe) or ANSI Z87.1 (US) standards are required whenever handling the solid or its solutions[6].

  • Face Shield : When there is a significant risk of splashes, such as during transfer of solutions or when working with larger quantities, a face shield should be worn in addition to safety goggles[4].

Body Protection: Shielding from Contamination

A standard cotton lab coat is insufficient. A lab coat made of a material with low permeability to chemicals, such as polyester or a cotton/polyester blend, is recommended. For procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat[7].

Respiratory Protection: A Necessary Precaution

All work with 3,5-Dichloro-4,6-dimethylpyridin-2-amine, especially the handling of the solid powder, must be conducted in a certified chemical fume hood to minimize inhalation exposure[5]. If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during a spill, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is recommended. Note that respirator use requires a formal respiratory protection program, including medical clearance and fit testing[5].

Task-Specific PPE Requirements

The level of PPE required will vary depending on the specific task being performed. The following table provides a clear guide for researchers.

TaskMinimum PPE RequirementEnhanced PPE for Higher Risk
Weighing and Aliquoting Solid Double butyl or neoprene gloves, chemical splash goggles, lab coat.Face shield, respiratory protection (if not in a fume hood).
Dissolving and Preparing Solutions Double butyl or neoprene gloves, chemical splash goggles, lab coat.Face shield, chemical-resistant apron.
Running Reactions and Work-up Double butyl or neoprene gloves, chemical splash goggles, lab coat.Face shield, chemical-resistant apron.
Handling Waste and Decontamination Double butyl or neoprene gloves, chemical splash goggles, lab coat.Chemical-resistant apron, respiratory protection (if dealing with spills).

Procedural Excellence: Donning and Doffing PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

PPE_Donning_Doffing cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 Lab Coat Don2 Goggles/Face Shield Don1->Don2 Don3 Gloves (Outer Pair) Don2->Don3 Doff1 Gloves (Outer Pair) Doff2 Face Shield/Goggles Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Gloves (Inner Pair) Doff3->Doff4

Caption: PPE Donning and Doffing Sequence.

Operational and Disposal Plans: A Cradle-to-Grave Approach

Safe handling of 3,5-Dichloro-4,6-dimethylpyridin-2-amine extends beyond its use in experiments to its proper disposal.

Operational Plan:
  • Designated Area : All work with this compound should be conducted in a designated area within a laboratory that is clearly marked with appropriate hazard signs.

  • Emergency Preparedness : An emergency eyewash station and safety shower must be readily accessible[5]. A spill kit containing appropriate absorbent material (e.g., vermiculite or sand) should be available[8].

  • Hand Hygiene : Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory[4].

Disposal Plan:
  • Contaminated PPE : All disposable PPE, including gloves, should be considered contaminated waste. Place them in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste : Unused compound and any solutions containing it must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal[8]. Do not pour chemical waste down the drain[4].

  • Empty Containers : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines[4].

Disposal_Workflow Start End of Experiment Contaminated_PPE Contaminated PPE Start->Contaminated_PPE Chemical_Waste Chemical Waste (Solid & Liquid) Start->Chemical_Waste Empty_Containers Empty Containers Start->Empty_Containers PPE_Disposal Place in Labeled Hazardous Waste Bag Contaminated_PPE->PPE_Disposal Waste_Collection Collect in Labeled Hazardous Waste Container Chemical_Waste->Waste_Collection Container_Rinsing Triple Rinse with Appropriate Solvent Empty_Containers->Container_Rinsing Final_Disposal Dispose via Institutional Hazardous Waste Program PPE_Disposal->Final_Disposal Waste_Collection->Final_Disposal Rinsate_Collection Collect Rinsate as Hazardous Waste Container_Rinsing->Rinsate_Collection Rinsate_Collection->Final_Disposal

Caption: Waste Disposal Workflow.

By adhering to these detailed protocols, researchers can confidently handle 3,5-Dichloro-4,6-dimethylpyridin-2-amine, ensuring both their personal safety and the integrity of their scientific work. This guide serves as a living document; always consult your institution's specific safety guidelines and the most current SDS for any chemical before beginning your work.

References

  • Washington State University. (n.d.). Standard Operating Procedure for: Pyridine and Pyridine Derivatives. Retrieved from [Link]

  • Chemical Treatment CL2150. (2012, October 16). Material Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • J.T. Baker. (2011, August 29). Material Safety Data Sheet for Pyridine. Retrieved from [Link]

  • Greenbook.net. (2008, September 15). Material Safety Data Sheet for Garlon 3A. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.